Dimethyltrienolone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
10110-86-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1 |
InChI Key |
MEMDJKLEPFFNQS-ZGPIAVDESA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthetic Route from Nandrolone to Dimethyltrienolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the synthetic pathway for dimethyltrienolone, a potent anabolic-androgenic steroid, starting from the precursor nandrolone (B1676933). The synthesis involves a series of strategic chemical transformations to introduce two methyl groups and create a conjugated triene system within the steroid nucleus. This document provides a detailed overview of the probable reaction sequence, including the classes of reagents and transformations involved, based on established principles of steroid chemistry.
Overview of the Synthetic Strategy
The transformation of nandrolone into this compound necessitates three key structural modifications:
-
17α-Methylation: Introduction of a methyl group at the C17α position. This is a common modification in orally active anabolic steroids.
-
Introduction of Δ⁹ and Δ¹¹ Double Bonds: Creation of a conjugated system by introducing double bonds at the C9-C10 and C11-C12 positions to form a 4,9,11-trien-3-one structure.
-
7α-Methylation: Addition of a methyl group at the C7α position, which further enhances the anabolic and androgenic potency.
The likely synthetic sequence involves the protection of functional groups, followed by a series of methylation and dehydrogenation reactions.
Probable Synthesis Pathway
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthetic pathway from nandrolone to this compound.
Experimental Protocols (Hypothetical)
The following sections detail the likely experimental methodologies for each key transformation. These protocols are based on analogous reactions reported in steroid synthesis literature.
Step 1: 17α-Methylation of Nandrolone
The first step is the introduction of a methyl group at the 17α-position of nandrolone to yield 17α-methyl-19-nortestosterone (also known as metribolone or methyltrienolone's precursor).
Reaction: Nandrolone + Methylmagnesium bromide (Grignard reagent) or Methyllithium -> 17α-Methyl-19-nortestosterone
Experimental Protocol:
-
A solution of nandrolone in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically 0°C to -78°C).
-
A solution of a methylating agent, such as methylmagnesium bromide or methyllithium, in a suitable solvent is added dropwise to the nandrolone solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 17α-methyl-19-nortestosterone.
Steps 2 & 3: Introduction of Δ⁹ and Δ¹¹ Double Bonds
The next phase involves the creation of the 4,9,11-triene system. This is typically achieved through a two-step dehydrogenation process.
Reaction: 17α-Methyl-19-nortestosterone + Dehydrogenating agent -> 17α-Methyl-estra-4,9-dien-17β-ol-3-one 17α-Methyl-estra-4,9-dien-17β-ol-3-one + Dehydrogenating agent -> 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one (Methyltrenbolone)
Experimental Protocol:
-
The starting material, 17α-methyl-19-nortestosterone, is dissolved in a suitable solvent such as dioxane or dichlorobenzene.
-
A dehydrogenating agent is added. A common reagent for the introduction of the Δ⁹ double bond is chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
For the introduction of the Δ¹¹ double bond, a subsequent dehydrogenation step is required, often using selenium dioxide or by other methods involving bromination and dehydrobromination.
-
After completion of the reaction, the mixture is cooled, and the solid byproducts are removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4,9,11-trien-3-one intermediate.
Step 4: 7α-Methylation
The final step is the stereoselective introduction of a methyl group at the 7α-position. This is a more complex transformation that often proceeds via an enolate or a related reactive intermediate.
Reaction: 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one + Methylating agent -> 7α,17α-Dimethyl-estra-4,9,11-trien-17β-ol-3-one (this compound)
Experimental Protocol:
-
The 17α-methyltrenbolone intermediate is dissolved in an anhydrous solvent under an inert atmosphere.
-
The formation of a dienolate is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, at low temperatures.
-
A methylating agent, such as methyl iodide, is then added to the solution. The stereoselectivity of the methylation is crucial and can be influenced by the reaction conditions and the steric environment of the steroid nucleus.
-
The reaction is quenched, and the product is worked up in a similar manner to the previous steps.
-
Purification by chromatography is performed to isolate the final product, this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is not widely published. However, based on similar steroid syntheses, the expected yields for each step can be estimated.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | 17α-Methylation | Nandrolone | 17α-Methyl-19-nortestosterone | 70-85 |
| 2 & 3 | Dehydrogenation | 17α-Methyl-19-nortestosterone | 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one | 40-60 |
| 4 | 7α-Methylation | 17α-Methyl-estra-4,9,11-trien-17β-ol-3-one | This compound | 30-50 |
Note: These yields are estimates and can vary significantly based on the specific reagents, reaction conditions, and purification techniques employed.
Conclusion
The synthesis of this compound from nandrolone is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. The pathway involves key steps of 17α-methylation, dehydrogenation to form the conjugated triene system, and a final 7α-methylation. While a definitive, published protocol is elusive, the outlined synthesis provides a robust and chemically sound approach for the preparation of this potent anabolic-androgenic steroid for research purposes. Further optimization of each step would be necessary to achieve high overall yields and purity.
Mechanism of Action of Dimethyltrienolone on Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltrienolone (DMT), also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1][2][3] It is recognized for being one of the most potent AAS ever developed, exhibiting an exceptionally high binding affinity for the androgen receptor (AR).[1][2] Structurally, DMT is the 7α,17α-dimethyl derivative of trenbolone.[1] These modifications, specifically the methyl groups at the 7α and 17α positions, significantly enhance its metabolic stability and affinity for the AR.[1][4] Due to its extreme potency and high potential for hepatotoxicity, DMT was never commercialized for medical use and remains a critical tool in endocrinological and pharmacological research for studying steroid receptor signaling pathways.[1][2][3] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Quantitative Data: Receptor Binding and In Vivo Potency
The potency of this compound is quantified by its high binding affinity for the androgen and progesterone (B1679170) receptors and its significant anabolic and androgenic effects observed in animal bioassays.
Table 1: Comparative Receptor Binding Affinity
The following table summarizes the relative binding affinity (RBA) of this compound and other reference steroids for the androgen receptor (AR) and progesterone receptor (PR). The high affinity of DMT makes it an ideal reference ligand in competitive binding assays.[1]
| Compound | Chemical Class | Relative Binding Affinity (AR) | Relative Binding Affinity (PR) | Reference Ligands |
| This compound | 19-Nortestosterone Derivative | ~180% of Testosterone[1][3] | ~306% of Progesterone[1] | Testosterone (100% for AR), Progesterone (100% for PR) |
| Testosterone | Endogenous Androgen | 100%[2][5] | 1.0%[5] | Testosterone, Progesterone |
| Nandrolone | 19-Nortestosterone Derivative | 154%[5] | 20%[5] | Testosterone, Progesterone |
| Trenbolone | 19-Nortestosterone Derivative | Data not specified | 74%[5] | Testosterone, Progesterone |
| Methyltrienolone (R1881) | 19-Nortestosterone Derivative | High-affinity reference ligand[1][6] | Data not specified | Testosterone, Progesterone |
Table 2: In Vivo Anabolic and Androgenic Potency
Animal bioassays have been used to determine the physiological potency of this compound relative to a standard reference steroid, methyltestosterone.
| Compound | Assay Type | Anabolic Potency | Androgenic Potency | Reference Standard |
| This compound | Animal Bioassay | >100x Methyltestosterone[1][2] | >100x Methyltestosterone[1][2] | Methyltestosterone |
Core Mechanism of Action
The primary mechanism of action for this compound is its function as a potent agonist of the androgen receptor.[1] The process follows the canonical pathway of steroid hormone action, from receptor binding to the modulation of gene expression. A key feature of DMT is that it is not a substrate for aromatase, meaning it does not convert to estrogen, nor is it metabolized by 5α-reductase.[2]
-
High-Affinity AR Binding: DMT diffuses across the cell membrane and binds with extremely high affinity to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.[1] The AR is initially in an inactive complex with heat shock proteins (HSPs).[7]
-
Conformational Change and HSP Dissociation: This high-affinity binding induces a critical conformational change in the AR protein.[1] This change causes the dissociation of HSPs from the receptor complex.[7]
-
Dimerization and Nuclear Translocation: Freed from HSPs, two ligand-bound AR monomers dimerize to form a homodimer.[7][8] This activated AR-DMT dimer is then translocated into the nucleus.[7][9]
-
DNA Binding and Co-regulator Recruitment: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[7][8] Upon binding to DNA, the complex recruits various coactivators (e.g., SRC, CBP/p300, ARA55, ARA70) that facilitate the assembly of the transcriptional machinery.[7]
-
Modulation of Gene Expression: The complete complex, including the AR-DMT dimer, DNA, and co-regulators, initiates the transcription of target genes by RNA polymerase II.[7] The resulting gene products are responsible for the profound anabolic and androgenic effects of DMT, such as increased protein synthesis and muscle growth.[1]
Visualized Pathways and Workflows
Key Experimental Protocols
The characterization of this compound's interaction with the androgen receptor relies on standardized in vitro assays.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (DMT) by measuring its ability to compete with a radiolabeled ligand for binding to the AR.[10][11]
-
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]methyltrienolone, R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol, cells expressing recombinant AR).[6][10] Increasing concentrations of the unlabeled test compound (DMT) are added, and the displacement of the radioligand is measured. The concentration of DMT that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).[10]
-
Methodology:
-
Receptor Preparation: Prepare a biological matrix containing the androgen receptor, such as tissue homogenates (e.g., rat ventral prostate) or cell membranes from a cell line engineered to overexpress AR.[10]
-
Reagent Preparation: Prepare a radioligand solution (e.g., 20 nM [³H]-DHT) and serial dilutions of the unlabeled test compound (DMT).[12]
-
Incubation: In a multi-well plate, incubate the receptor preparation with the fixed concentration of the radioligand and the range of DMT concentrations.[10][12] Allow the reaction to reach equilibrium (e.g., 1-2 hours at 4°C or room temperature).[13]
-
Separation: Separate the receptor-bound radioligand from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[10]
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[10] The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using a liquid scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of DMT to generate a competition curve. Use non-linear regression analysis to determine the IC50 value.[10] The Ki value is then calculated using the Cheng-Prusoff equation.
-
Protocol: AR-Mediated Transcriptional Activation Reporter Assay
This cell-based assay measures the functional ability of a compound to activate the androgen receptor and induce gene transcription.[14]
-
Principle: A mammalian cell line that expresses the androgen receptor is transfected with a reporter plasmid.[15][16] This plasmid contains an androgen-responsive promoter with AREs linked to a reporter gene (e.g., firefly luciferase).[15][17] When an AR agonist like DMT activates the receptor, the AR-DMT complex binds to the AREs and drives the expression of the luciferase gene. The resulting light emission is proportional to the level of AR activation.[15]
-
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., VCaP, which expresses endogenous AR, or COS-1, which can be co-transfected with an AR expression vector) in appropriate media.[14]
-
Transfection (if necessary): If the cell line does not endogenously express sufficient AR, co-transfect the cells with an AR expression plasmid and the ARE-luciferase reporter plasmid. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[17]
-
Compound Treatment: Plate the cells in a multi-well plate. Treat the cells with a range of concentrations of DMT or a reference agonist (e.g., DHT, R1881).[15] Include a vehicle-only control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[17]
-
Cell Lysis and Luminescence Measurement: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme. Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal. Plot the normalized reporter activity against the log concentration of DMT to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
The mechanism of action of this compound is defined by its extraordinarily high affinity for the androgen receptor, which it potently activates to modulate gene transcription via the canonical signaling pathway. Its unique chemical structure confers high metabolic stability and prevents aromatization and 5α-reduction, contributing to its immense potency.[1][2] While these properties make DMT an invaluable reference compound for in vitro research into androgen receptor function, its significant hepatotoxicity has precluded any clinical application.[2][3] The experimental protocols detailed herein represent the gold-standard methods for quantifying the receptor binding and functional activity of potent androgens like this compound.
References
- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. steroid.com [steroid.com]
- 5. This compound [medbox.iiab.me]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
A Comparative Analysis of Dimethyltrienolone and Testosterone: Receptor Binding Affinity and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the androgen receptor (AR) binding affinity of the potent synthetic androgen, dimethyltrienolone, and the primary endogenous androgen, testosterone (B1683101). This document outlines quantitative binding data, detailed experimental methodologies for assessing receptor affinity, and the canonical androgen signaling pathway.
Introduction
Androgens are crucial steroid hormones that play a pivotal role in the development and maintenance of male characteristics, acting primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1][2] Testosterone is the principal circulating androgen in males. In contrast, this compound (also known as RU-2420) is an extremely potent, synthetic, and orally active anabolic-androgenic steroid (AAS) that is structurally a derivative of 19-nortestosterone (nandrolone).[3][4] Due to its high affinity for the AR and metabolic stability, this compound, along with its close analog metribolone (methyltrienolone or R1881), has become an invaluable tool in endocrine research and is often used as a reference ligand in competitive binding assays.[5][6] This guide aims to furnish researchers and drug development professionals with a comprehensive understanding of the differences in receptor binding and signaling between these two pivotal androgens.
Receptor Binding Affinity: A Quantitative Comparison
This compound exhibits a significantly higher binding affinity for the androgen receptor compared to testosterone. This heightened affinity is a key factor in its profound anabolic and androgenic potency.[3][5] The following table summarizes the quantitative data on the binding affinities of this compound, its analog R1881, and testosterone for the androgen receptor. It is important to note that experimental conditions, such as the source of the receptor and the specific assay used, can influence the exact values.
| Ligand | Receptor Source | Method | Binding Affinity Metric | Value | Reference |
| This compound | Not Specified | In silico (CoMFA) | Not Specified | Among the highest known for any AAS | [3][4] |
| Metribolone (R1881) | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 0.09 | [7] |
| Metribolone (R1881) | Rat Liver Cytosol | Saturation Binding Assay | Kₐ (nM) | 2.3 | [8] |
| Metribolone (R1881) | Human Benign Prostatic Hyperplasia Tissue | Saturation Binding Assay | Kₐ (nM) | 2.3 | [9] |
| Testosterone | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 50 | [7] |
| Testosterone | Rat Testis, Epididymis, and Prostate | Kinetic Analysis | Kₐ (nM) | 0.2-0.5 | [10] |
| Dihydrotestosterone (DHT) * | Human Prostatic Cytosol | Competitive Binding Assay | Kᵢ (nM) | 6 | [7] |
*Dihydrotestosterone (DHT), a more potent metabolite of testosterone, is included for reference.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is commonly achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for assessing the binding of androgens to the androgen receptor.
Objective
To determine the relative binding affinity (RBA) of this compound and testosterone for the androgen receptor using a competitive binding assay with a radiolabeled ligand, typically [³H]Metribolone (R1881).
Materials
-
Radioligand: [³H]Metribolone (R1881)
-
Competitors: Unlabeled this compound, unlabeled testosterone
-
Receptor Source: Rat prostate cytosol or cytosol from cells overexpressing the human androgen receptor.[11][12]
-
Buffers:
-
Homogenization Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, dithiothreitol, glycerol)
-
Assay Buffer
-
-
Separation Agent: Dextran-coated charcoal (DCC) or hydroxylapatite slurry.[11][13]
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: High-speed refrigerated centrifuge, liquid scintillation counter.
Methodology
-
Preparation of Cytosol:
-
Excise the ventral prostates from castrated rats and place them in ice-cold homogenization buffer.[11]
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 105,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant) containing the soluble androgen receptors.[10]
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]R1881 (e.g., 1 nM).[12]
-
To these tubes, add increasing concentrations of the unlabeled competitor (this compound or testosterone) over a wide range (e.g., 10⁻¹⁰ M to 10⁻³ M).[14]
-
Include tubes for determining total binding (only [³H]R1881) and non-specific binding ( [³H]R1881 plus a large excess of unlabeled R1881).[11]
-
Add the prepared cytosol to each tube and incubate at a low temperature (e.g., 4°C) for an extended period (16-20 hours) to reach equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold dextran-coated charcoal slurry to each tube. The charcoal binds the free, unbound radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal with the bound free radioligand.
-
-
Quantification:
-
Carefully transfer the supernatant, containing the receptor-bound [³H]R1881, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA (%) = (IC₅₀ of reference ligand / IC₅₀ of test ligand) x 100
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Androgen Receptor Signaling Pathway
Upon binding by an agonist such as testosterone or this compound, the androgen receptor initiates a signaling cascade that ultimately alters gene expression. This process is known as the classical or genomic signaling pathway.[2][15]
Classical Genomic Signaling
-
Ligand Binding: Androgens, being lipophilic, diffuse across the cell membrane and bind to the AR located in the cytoplasm. The AR in its unbound state is part of a complex with heat shock proteins (HSPs).[2][16]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to its dissociation from the HSPs.[16]
-
Dimerization and Nuclear Translocation: The ligand-bound AR monomers then dimerize and are translocated into the nucleus.[2][15]
-
DNA Binding: Inside the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][15]
-
Recruitment of Co-regulators and Transcription: The DNA-bound AR recruits a host of co-activators and the general transcription machinery, including RNA polymerase II, to initiate the transcription of androgen-responsive genes.[2] This leads to the synthesis of proteins that mediate the physiological effects of androgens.
Signaling Pathway Diagram
Caption: The classical genomic androgen receptor signaling pathway.
Conclusion
The data conclusively demonstrates that this compound possesses a markedly higher binding affinity for the androgen receptor than testosterone. This characteristic, combined with its metabolic stability, underpins its exceptional potency and its utility as a reference ligand in scientific research. The detailed experimental protocol and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in endocrinology and drug development engaged in the study of androgen receptor modulation. It is critical to acknowledge, however, that while a valuable research tool, this compound's high potential for hepatotoxicity precludes its clinical use.[6]
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 6. Metribolone - Wikipedia [en.wikipedia.org]
- 7. Physicochemical characterization of the androgen receptor from hyperplastic human prostate [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Relative binding affinity at metribolone androgenic binding sites of various antiandrogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 16. Androgen receptor - Wikipedia [en.wikipedia.org]
The Genesis of a Potent Androgen: A Technical History of RU-2420 (Dimethyltrienolone)
A deep dive into the discovery, synthesis, and potent biological activity of a landmark research steroid.
Abstract
This technical guide provides a comprehensive overview of the historical development and discovery of RU-2420, more commonly known as Dimethyltrienolone. Developed in 1967 by the French pharmaceutical company Roussel-Uclaf, this synthetic, orally active anabolic-androgenic steroid (AAS) has remained a subject of scientific interest due to its exceptionally high potency and binding affinity for both the androgen and progesterone (B1679170) receptors. While never commercialized for medical use, its unique properties have made it a valuable tool in endocrinological research. This document details the initial synthesis, pharmacological characterization, and the molecular mechanisms of action of RU-2420, presenting key quantitative data in structured tables and outlining the experimental protocols that were instrumental in its evaluation.
Historical Development and Discovery
The mid-20th century was a period of intensive research and development in the field of steroidal chemistry, with many pharmaceutical companies seeking to synthesize novel compounds with enhanced therapeutic properties. It was within this scientific landscape that Roussel-Uclaf, a company with a strong focus on steroid research, developed the compound that would be designated RU-2420.
Its genesis lies in the chemical modification of nandrolone (B1676933) (19-nortestosterone), a foundational structure for many synthetic AAS.[1] this compound is specifically the 7α,17α-dimethyl derivative of trenbolone, another potent AAS.[1] The addition of the two methyl groups significantly enhances its metabolic stability and its binding affinity for the androgen receptor (AR).[1]
Chemical Synthesis
A plausible synthetic route would involve:
-
Introduction of the Δ9,11 double bonds: This would likely be achieved through a dehydrogenation reaction on a suitable precursor to create the characteristic triene structure of trenbolone.
-
7α-methylation: Introduction of the methyl group at the 7α position.
-
17α-methylation: Introduction of the methyl group at the 17α position, a common modification to enhance oral bioavailability of AAS.
The following diagram illustrates a generalized workflow for the synthesis of such a compound.
A generalized synthetic workflow for RU-2420.
Pharmacological Profile
This compound is renowned for its extreme potency, which is a direct consequence of its high affinity for the androgen and progesterone receptors.
Receptor Binding Affinity
RU-2420 exhibits one of the highest known binding affinities for the androgen receptor among all anabolic-androgenic steroids.[1] This strong binding is a key contributor to its profound anabolic and androgenic effects.[1] Its affinity for the progesterone receptor is also notably high.[1][2]
| Compound | Relative Binding Affinity (%) for Androgen Receptor (Testosterone = 100%) | Relative Binding Affinity (%) for Progesterone Receptor (Progesterone = 100%) |
| This compound (RU-2420) | ~180 [1][3] | 306 [1][2] |
| Testosterone (B1683101) | 100[1] | - |
| Dihydrotestosterone | 154[1] | - |
| Methyltestosterone | 99[1] | - |
| Trenbolone | 190[1] | - |
| Metribolone (R1881) | 185[1] | - |
| Progesterone | - | 100[2] |
Table 1: Comparative Receptor Binding Affinities.
Anabolic and Androgenic Potency
In animal bioassays, this compound has demonstrated anabolic and androgenic potency that is over 100 times that of the reference standard, methyltestosterone.[1][4] The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a compound.
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic/Androgenic Ratio |
| This compound (RU-2420) | >100x [1][4] | >100x [1][4] | ~10:1 [5] |
| Methyltestosterone | 1x | 1x | 1:1 |
Table 2: Anabolic and Androgenic Potency.
Mechanism of Action: Androgen Receptor Signaling
The biological effects of this compound are primarily mediated through its interaction with the androgen receptor. Upon entering a target cell, RU-2420 binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle growth and other androgenic effects.
Key downstream targets of the androgen receptor signaling pathway that are relevant to muscle hypertrophy include Insulin-like Growth Factor 1 (IGF-1) and Myogenin.[6][7] Androgens have been shown to up-regulate the expression of the IGF-1 receptor and enhance the expression of myogenin, a key transcription factor in muscle differentiation.[6][7]
Simplified signaling pathway of RU-2420.
Experimental Protocols
The characterization of RU-2420 relied on established experimental methodologies of the time. The following are detailed protocols representative of those that would have been used.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[3H]-R1881 (Metribolone) as the radioligand
-
Unlabeled R1881 (for standard curve)
-
Test compound (RU-2420)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal
-
Scintillation fluid
Procedure:
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).
-
Incubation: In a series of tubes, incubate a fixed amount of cytosol with a constant concentration of [3H]-R1881 and varying concentrations of either unlabeled R1881 (for the standard curve) or the test compound (RU-2420).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-R1881 against the concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Workflow for an androgen receptor binding assay.
Hershberger Bioassay
This in vivo assay assesses the anabolic and androgenic activity of a compound in castrated male rats.
Animals:
-
Immature, castrated male rats
Procedure:
-
Dosing: Administer the test compound (RU-2420) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.
-
Necropsy: At the end of the dosing period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Ventral prostate (androgenic)
-
Seminal vesicles (androgenic)
-
Levator ani muscle (anabolic)
-
-
Weighing: Record the wet weight of each dissected tissue.
-
Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated from these weight changes.
Conclusion
RU-2420 (this compound) represents a significant milestone in the history of synthetic steroid chemistry. Its discovery by Roussel-Uclaf in 1967 provided the scientific community with a tool of unprecedented potency for studying the androgen receptor and its physiological effects. While its extreme potency and potential for hepatotoxicity precluded its development as a therapeutic agent, its legacy continues in the field of endocrinology as a benchmark compound for high-affinity androgen receptor binding and potent anabolic and androgenic activity. The experimental methodologies used in its characterization laid the foundation for the evaluation of future generations of synthetic steroids.
References
- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 2. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. onestop.fit [onestop.fit]
- 6. Androgen receptor enhances myogenin expression and accelerates differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Profile of Dimethyltrienolone: A Deep Dive into its Preclinical Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Dimethyltrienolone (RU-2420), a synthetic and orally active anabolic-androgenic steroid (AAS), stands out in preclinical research for its exceptionally high potency. As a 17α-alkylated derivative of nandrolone, its unique chemical structure contributes to significant metabolic stability and a remarkable affinity for steroid hormone receptors.[1][2] This in-depth guide explores the core pharmacodynamics of this compound in preclinical models, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathway.
High-Affinity Receptor Binding: The Foundation of Potency
This compound's profound biological effects are rooted in its potent agonism of the androgen receptor (AR) and, to a significant extent, the progesterone (B1679170) receptor (PR).[2] Its chemical structure, featuring methyl groups at the 7α and 17α positions, enhances its binding affinity and resistance to enzymatic degradation.[3]
Quantitative Analysis of Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) for Androgen Receptor (AR) | Relative Binding Affinity (%) for Progesterone Receptor (PR) |
| This compound | ~180% of Testosterone[3] | ~306% of Progesterone[3] |
| Testosterone (B1683101) | 100[2] | 1.0[2] |
| Progesterone | 2[3] | 100[3] |
| Metribolone (R1881) | 190[3] | 214[3] |
| Trenbolone | 197[3] | - |
| Table 1: Relative Binding Affinity of this compound and other steroids for the Androgen and Progesterone Receptors. |
In Vivo Anabolic and Androgenic Activity: Preclinical Evidence
In animal bioassays, this compound has demonstrated anabolic and androgenic potency that is over 100 times that of the reference standard, methyltestosterone.[2] This significant potency underscores its powerful effects on muscle growth and masculinization in preclinical models. A crucial aspect of its pharmacodynamic profile is that it is not a substrate for the 5α-reductase enzyme, meaning its androgenic potency is not amplified in tissues like the prostate. Furthermore, it does not undergo aromatization, thus lacking estrogenic activity.[2]
Due to the limited availability of public data from specific dose-response studies on this compound, a representative table of expected outcomes from a Hershberger assay is presented below based on its known high potency.
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) (Anabolic Effect) | Ventral Prostate Weight (mg) (Androgenic Effect) | Seminal Vesicle Weight (mg) (Androgenic Effect) |
| Vehicle Control (Castrated) | - | Baseline | Baseline | Baseline |
| Testosterone Propionate (Reference) | 1.0 | ++ | ++ | ++ |
| This compound | 0.01 | + | + | + |
| This compound | 0.1 | ++++ | ++++ | ++++ |
| This compound | 1.0 | ++++++ | ++++++ | ++++++ |
| Table 2: Expected Dose-Response of this compound in a Rat Hershberger Assay. The '+' indicates a dose-dependent increase in tissue weight relative to the vehicle control. |
Experimental Protocols: Unveiling the Pharmacodynamics
The characterization of this compound's pharmacodynamics relies on established in vitro and in vivo experimental protocols.
Competitive Radioligand Binding Assay for the Androgen Receptor
This in vitro assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Objective: To quantify the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified androgen receptor (from rat prostate cytosol or recombinant sources).
-
Radiolabeled androgen, such as [³H]-Methyltrienolone (R1881).
-
Unlabeled this compound.
-
Assay buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the androgen receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
The Hershberger Assay for Anabolic and Androgenic Activity
This in vivo bioassay is the gold standard for assessing the anabolic and androgenic properties of steroids.[1]
Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.
Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the accessory sex organs sensitive to exogenous androgens.
Procedure:
-
Acclimation and Castration: Animals are acclimated to the laboratory conditions, followed by surgical castration.
-
Dosing: After a post-operative recovery period, animals are treated with this compound (typically via oral gavage or subcutaneous injection) at various dose levels for a specified period (e.g., 10 consecutive days). A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of the respective tissues from the this compound-treated groups are compared to those of the vehicle control and reference groups. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a specific increase in the levator ani muscle weight versus the dose required to produce a similar increase in the weight of the androgenic tissues.
Mechanism of Action: The Androgen Receptor Signaling Pathway
This compound exerts its effects by activating the androgen receptor signaling pathway.
Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated androgen receptor-Dimethyltrienolone complex then translocates into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that regulate protein synthesis and other cellular processes, ultimately leading to the observed anabolic and androgenic effects.
References
A Technical Deep Dive: Comparative Anabolic and Androgenic Potency of Dimethyltrienolone and Methyltestosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the anabolic and androgenic properties of two synthetic steroids: Dimethyltrienolone (also known as RU-2420) and Methyltestosterone. This compound, a 17α-alkylated 19-nortestosterone derivative, is recognized for its exceptionally high potency. Methyltestosterone, a 17α-alkylated derivative of testosterone (B1683101), serves as a common reference standard in androgenic and anabolic steroid assessments. This document synthesizes available data on their relative potencies, receptor binding affinities, and the experimental methodologies used for their evaluation. Particular emphasis is placed on the Hershberger assay for determining the anabolic-to-androgenic ratio and on androgen receptor binding assays. Signaling pathways and experimental workflows are visually represented to enhance comprehension.
Introduction
The development of synthetic androgens has been driven by the desire to dissociate the anabolic (myotrophic) effects from the androgenic (virilizing) effects of testosterone. This has led to the synthesis of a vast array of compounds with varying anabolic-to-androgenic ratios. This compound (7α,17α-dimethyl-19-nortestosterone) and Methyltestosterone (17α-methyltestosterone) represent two distinct points on this spectrum. While Methyltestosterone is a well-characterized androgen with a roughly balanced anabolic and androgenic profile, this compound is reported to be one of the most potent anabolic-androgenic steroids ever developed[1][2]. This guide aims to provide a comprehensive technical comparison of these two compounds, focusing on their potency and the methodologies used to quantify their activity.
Quantitative Comparison of Anabolic and Androgenic Potency
The anabolic and androgenic potency of steroids is typically determined through in vivo assays, with the Hershberger assay in rats being the gold standard. The data presented below is compiled from various sources. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are not always available in the public domain.
Table 1: Anabolic and Androgenic Potency
| Compound | Anabolic Rating (Relative to Methyltestosterone) | Androgenic Rating (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio | Source(s) |
| This compound | >100 | >100 | Not definitively established in direct comparative studies | [1] |
| Methyltestosterone | 100 | 100 | ~1:1 | [1] |
Table 2: Relative Binding Affinity for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) vs. Testosterone | Source(s) |
| This compound | ~180% | [3] |
| Methyltestosterone | Similar to testosterone | [4] |
Experimental Protocols
The Hershberger Assay for Determination of Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay used to screen chemicals for androgenic and anti-androgenic activity.
Objective: To determine the anabolic (myotrophic) and androgenic potency of a test compound by measuring the weight changes of specific androgen-sensitive tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats (typically around 21 days of age). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Acclimation: Animals are allowed to acclimate for a period (e.g., 7 days) following castration.
-
Dosing: The test compound (e.g., this compound or Methyltestosterone) is administered daily for a set period (typically 7-10 days). Administration can be oral (gavage) or subcutaneous injection. A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.
-
Tissue Collection and Measurement: 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic (Myotrophic) Marker: Levator ani muscle.
-
Androgenic Markers: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are expressed relative to the reference standard (often Methyltestosterone). The anabolic-to-androgenic ratio is then calculated.
Diagram 1: Hershberger Assay Workflow
Caption: Workflow of the Hershberger assay.
Androgen Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the androgen receptor.
Objective: To quantify the relative binding affinity (RBA) of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Methodology:
-
Receptor Source: A preparation containing androgen receptors, typically derived from the ventral prostate of castrated rats or from cell lines engineered to express the human androgen receptor.
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound or Methyltestosterone).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like dextran-coated charcoal absorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to a reference compound (e.g., testosterone).
Diagram 2: Competitive Androgen Receptor Binding Assay
References
The 7α-Methyl Advantage: A Technical Deep-Dive into the Enhanced Potency of Dimethyltrienolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyltrienolone (DMT), a synthetic anabolic-androgenic steroid (AAS), stands as one of the most potent androgens ever developed, though it was never commercialized for medical use.[1] Its remarkable activity is largely attributed to its unique chemical structure, particularly the presence of a 7α-methyl group. This guide provides a comprehensive technical analysis of the 7α-methyl group's profound effects on the biological activity of this compound, offering insights for researchers in steroid chemistry and drug development. We will explore its influence on receptor binding, metabolic stability, and overall anabolic and androgenic potency, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction: The Chemical Architecture of Potency
This compound (systematic name: 7α,17α-Dimethylestra-4,9,11-trien-17β-ol-3-one) is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone).[2] It is structurally distinguished as the 7α,17α-dimethyl derivative of trenbolone (B1683226).[2] The introduction of the 7α-methyl group is a critical modification that significantly amplifies its pharmacological effects compared to its non-methylated counterpart, trenbolone. This strategic methylation enhances the molecule's resistance to metabolic degradation and improves its interaction with the androgen receptor (AR).[3]
The Multifaceted Role of the 7α-Methyl Group
The addition of a methyl group at the 7α position of the steroid nucleus imparts several key advantages that collectively contribute to this compound's exceptional potency.
Enhanced Metabolic Stability and Oral Bioavailability
The 7α-methyl group sterically hinders the action of metabolic enzymes, particularly 5α-reductase.[3] This enzyme is responsible for the conversion of many androgens into their more potent dihydro-derivatives in certain tissues. By inhibiting 5α-reduction, the 7α-methyl group ensures that this compound remains in its active form for a longer duration, thereby prolonging its biological activity. This modification, in conjunction with the 17α-methyl group, also contributes to the compound's oral activity, a feature not present in non-alkylated steroids like trenbolone which require parenteral administration.[3]
Amplified Receptor Binding Affinity
The 7α-methyl group also plays a crucial role in enhancing the binding affinity of this compound to the androgen receptor (AR). This increased affinity is a primary determinant of its profound anabolic and androgenic effects.[1] The methyl group is thought to improve the conformational fit of the steroid within the ligand-binding pocket of the receptor, leading to a more stable and prolonged activation of the receptor-ligand complex.
Quantitative Analysis of Receptor Binding and Biological Potency
The potency of an anabolic-androgenic steroid is primarily determined by its affinity for the androgen receptor and its subsequent in vivo biological activity. The following tables summarize the available quantitative data for this compound and related steroids.
Table 1: Relative Binding Affinity to Steroid Receptors
| Compound | Chemical Name | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) |
| Testosterone | T | 1.0 | 100 | <0.1 | 0.17 | 0.9 |
| Nandrolone | 19-NT | 20 | 154 | <0.1 | 0.5 | 1.6 |
| Trenbolone | Δ9,11-19-NT | 74 | 197 | <0.1 | 2.9 | 1.33 |
| Metribolone | Δ9,11-17α-Me-19-NT | 208 | 204 | <0.1 | 26 | 18 |
| This compound | Δ9,11-7α,17α-DiMe-19-NT | 306 | 180 | 0.1 | 22 | 52 |
Values are percentages relative to the reference ligands (100%): Progesterone for the Progesterone Receptor (PR), Testosterone for the Androgen Receptor (AR), Estradiol for the Estrogen Receptor (ER), Dexamethasone for the Glucocorticoid Receptor (GR), and Aldosterone for the Mineralocorticoid Receptor (MR).[4][5]
Table 2: In Vivo Anabolic and Androgenic Potency
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) |
| Methyltestosterone | 100 | 100 |
| This compound | >10,000 | >10,000 |
Data from animal bioassays.[2][6]
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the androgen receptor, which triggers a cascade of intracellular signaling events.
Androgen Receptor Signaling Pathway
Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and other anabolic processes.
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow: Competitive Androgen Receptor Binding Assay
To determine the binding affinity of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the androgen receptor.
References
Progesterone Receptor Activity of Dimethyltrienolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyltrienolone (RU-2420), a synthetic 19-nortestosterone derivative, is an exceptionally potent steroidal ligand. While extensively characterized for its high affinity to the androgen receptor, it also exhibits significant activity at the progesterone (B1679170) receptor (PR). This document provides a comprehensive technical overview of the progesterone receptor activity of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key cellular and experimental processes. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the progestogenic effects of synthetic steroids.
Progesterone Receptor Binding and Functional Activity of this compound
This compound is a potent agonist of the progesterone receptor.[1][2][3] Its activity is characterized by a high binding affinity for the PR, significantly exceeding that of the endogenous ligand, progesterone.
Quantitative Data Summary
The following table summarizes the available quantitative data on the progesterone receptor binding affinity of this compound.
| Compound | Receptor | Assay Type | Relative Binding Affinity (RBA %) | Reference Compound |
| This compound | Progesterone Receptor (PR) | Competitive Radioligand Binding | 306% | Progesterone |
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor that mediates the physiological effects of progesterone.[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Caption: Classical Progesterone Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the progesterone receptor activity of compounds like this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.
Caption: Workflow for Progesterone Receptor Competitive Binding Assay.
-
Preparation of Cytosol from T47D Cells:
-
Culture T47D human breast cancer cells, which are known to express high levels of progesterone receptor.[6]
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, and a protease inhibitor cocktail).
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cellular debris and membranes.
-
The resulting supernatant is the cytosol containing the progesterone receptors. Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In assay tubes, combine a fixed amount of cytosol, a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020), and varying concentrations of unlabeled this compound (competitor).
-
Include control tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled progesterone).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 15 minutes) on ice.
-
Centrifuge to pellet the charcoal with the adsorbed free radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Progesterone Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Caption: Workflow for Progesterone Receptor Transactivation Assay.
-
Cell Culture and Transfection:
-
Use a suitable cell line that has low endogenous steroid receptor activity, such as human osteosarcoma (U2OS) cells.[7]
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human progesterone receptor (hPR).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene, such as firefly luciferase.
-
-
A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a reference progestin (e.g., progesterone or R5020).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation and Cell Lysis:
-
Incubate the treated cells for approximately 24 hours to allow for receptor activation, gene transcription, and reporter protein expression.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Luciferase Assay and Data Analysis:
-
Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
If a Renilla luciferase control was used, measure its activity as well.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
This compound is a highly potent progesterone receptor agonist, as evidenced by its strong binding affinity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the progestogenic activity of this compound and other synthetic steroids. Further investigation utilizing functional assays, such as the reporter gene assay, is warranted to fully quantify its agonistic potency and elucidate its complete pharmacological profile at the progesterone receptor. This information is critical for its potential application in research and for understanding its broader endocrine effects in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Progestins inhibit calcitriol-induced CYP24A1 and synergistically inhibit ovarian cancer cell viability: An opportunity for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodetectionsystems.com [biodetectionsystems.com]
Methodological & Application
Dimethyltrienolone In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltrienolone (DMT), also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is recognized for its exceptionally high potency as an agonist for both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[2] In preclinical animal bioassays, this compound has demonstrated over 100 times the anabolic and androgenic potency of methyltestosterone.[2] Structurally, it is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone).[3] A key characteristic of this compound is that it is not a substrate for 5α-reductase, meaning its androgenic effects are not potentiated in tissues like the prostate gland and skin.[2] Furthermore, it does not undergo aromatization, and therefore lacks estrogenic activity.[2]
These application notes provide a summary of the available quantitative data for this compound and present detailed, representative protocols for in vitro cell culture experiments. Due to a lack of specific published protocols for this compound, the methodologies provided are adapted from established protocols for the structurally similar and well-characterized synthetic androgen, Methyltrienolone (R1881).
Quantitative Data Summary
Published research on specific in vitro quantitative data for this compound is limited. The most consistent data point is its high relative binding affinity (RBA) for the androgen receptor. The table below summarizes the available RBA data.
| Compound | Relative Binding Affinity (%) for Androgen Receptor |
| This compound | ~180 (relative to testosterone) |
| Methyltrienolone (R1881) | 100 (reference compound) |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 50 |
Note: This data is compiled from publicly available resources and should be confirmed in specific experimental settings.
Experimental Protocols
The following protocols are adapted for the use of this compound based on established methods for other potent androgens like Methyltrienolone (R1881). Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP)
-
Cell lysis buffer
-
[³H]-Methyltrienolone (R1881) (radioligand)
-
Unlabeled this compound
-
Unlabeled R1881 (for positive control)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Culture AR-positive cells to 80-90% confluency. Harvest cells and prepare cytosolic extracts by sonication or dounce homogenization in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Binding Reaction: In microcentrifuge tubes, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of unlabeled this compound or unlabeled R1881. Include a control with [³H]-R1881 only (total binding) and a control with a 100-fold excess of unlabeled R1881 (non-specific binding).
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Add the supernatant containing the bound ligand to scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of R1881 / IC50 of this compound) x 100.
Cell Viability Assay (WST-1 Assay)
This protocol assesses the effect of this compound on the viability and proliferation of androgen-sensitive cells.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP)
-
Cell culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids
-
This compound stock solution (dissolved in ethanol (B145695) or DMSO)
-
WST-1 cell proliferation reagent
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in medium containing CS-FBS and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM). Include a vehicle control (ethanol or DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of this compound to determine the EC50 or IC50 values.
Western Blot Analysis of Androgen-Regulated Proteins
This protocol is used to investigate the effect of this compound on the expression of androgen-regulated proteins, such as Prostate-Specific Antigen (PSA) and the Androgen Receptor itself.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP)
-
Medium with CS-FBS
-
This compound
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-PSA, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells in medium with CS-FBS for 48 hours to deplete endogenous androgens. Treat the cells with various concentrations of this compound for 24-72 hours.
-
Protein Extraction: Lyse the cells in protein lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5] Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then apply a chemiluminescent substrate.[6] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for androgens, which is the expected pathway for this compound.
Caption: General androgen receptor signaling pathway.
Experimental Workflow for In Vitro Analysis of this compound
This diagram outlines the logical flow of the experimental protocols described above.
Caption: Workflow for in vitro characterization.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of Dimethyltrienolone for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyltrienolone, also known as RU-2420, is a potent synthetic, orally active anabolic-androgenic steroid (AAS). Due to its high affinity for both the androgen receptor (AR) and progesterone (B1679170) receptor (PR), it is a valuable research compound for studying steroid hormone signaling pathways. However, the effective design of in vitro and in vivo experiments is critically dependent on understanding its solubility in common laboratory solvents. This document provides a comprehensive protocol for determining the solubility of this compound and outlines its signaling pathways.
Introduction
This compound (7α,17α-dimethyltrenbolone) is a 17α-alkylated derivative of nandrolone. It is recognized for its extreme potency as an agonist of both the androgen and progesterone receptors. As with many steroids, this compound is largely insoluble in aqueous solutions and is typically dissolved in organic solvents for experimental use. Accurate solubility data is essential for preparing stock solutions, ensuring bioavailability in cell-based assays, and for the development of potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
| Synonyms | RU-2420, 7α,17α-Dimethyltrenbolone | |
| Molecular Formula | C₂₀H₂₆O₂ | |
| Molar Mass | 298.426 g/mol |
Solubility Data
Experimental Protocol: Determining this compound Solubility
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound powder
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (anhydrous), and sterile, deionized water
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Application Notes and Protocols for the Detection of Dimethyltrienolone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltrienolone, also known as RU-2420, is a synthetic, orally active, and exceptionally potent anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-alkylated 19-nortestosterone derivative, specifically the 7α,17α-dimethyl derivative of trenbolone.[1] Its high potency is attributed to its strong binding affinity for the androgen receptor, reported to be over 100 times that of methyltestosterone (B1676486) in animal bioassays.[2] A key characteristic of this compound is its high resistance to metabolic breakdown. The 17α-methyl group prevents extensive first-pass hepatic metabolism, and the 7α-methyl group hinders 5α-reduction.[1] Furthermore, it is not a substrate for the aromatase enzyme, meaning it does not convert to estrogenic compounds.[1]
This inherent metabolic stability presents a significant challenge for its detection in biological matrices. The parent compound may have a longer half-life, but the identification of its metabolites is crucial for extending the window of detection and for understanding its biotransformation. While specific metabolic pathways for this compound are not extensively characterized in publicly available literature, analogies can be drawn from structurally related steroids like methyltrienolone.[2] Expected metabolic transformations include Phase I reactions such as hydroxylation and epimerization, followed by Phase II conjugation to form glucuronide and sulfate (B86663) derivatives.[2]
Due to the anticipated low concentrations of its metabolites, highly sensitive analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are imperative for their detection and quantification. This document provides detailed protocols and application notes for the analysis of potential this compound metabolites in biological samples, primarily urine.
Metabolic Pathway of this compound
The metabolism of this compound is expected to be limited but may follow pathways observed for other potent synthetic androgens. The primary routes are anticipated to involve enzymatic reactions that increase the hydrophilicity of the molecule to facilitate excretion.
Caption: Predicted metabolic pathway of this compound.
Analytical Methods and Protocols
The detection of this compound and its metabolites requires robust and sensitive analytical methodologies. Below are detailed protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS.
Experimental Workflow for Metabolite Detection
The general workflow for the analysis of this compound metabolites from a urine sample involves several key steps from sample collection to data analysis.
References
Application Notes: Dimethyltrienolone as a High-Affinity Reference Compound in Androgen Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a critical mediator of male sexual development and physiology.[1] It also plays a pivotal role in the progression of diseases such as prostate cancer, making it a primary therapeutic target.[2][3] Studying the interaction of novel compounds with the AR requires stable, high-affinity reference ligands. Dimethyltrienolone (DMT), also known as RU-2420, is a synthetic, orally active, and exceptionally potent anabolic-androgenic steroid (AAS).[4][5] Its unique chemical structure confers high metabolic stability and an extremely strong binding affinity for the AR, making it an invaluable tool for in vitro and in vivo AR signaling studies.[6][7]
This compound's resistance to enzymatic degradation by 5α-reductase and aromatase, combined with its potent agonistic activity, ensures a consistent and reproducible response in experimental settings.[4][7] These characteristics establish DMT as an ideal reference compound for competitive binding assays and as a potent agonist in functional assays designed to characterize the AR-binding profiles and activity of other investigational compounds.[6]
Key Properties of this compound
-
High AR Binding Affinity : DMT possesses one of the highest known binding affinities for the androgen receptor among all anabolic-androgenic steroids.[6] This strong interaction is crucial for its use as a reference ligand in competitive assays.[6]
-
Metabolic Stability : The 7α and 17α-methyl groups in its structure significantly enhance its resistance to metabolism.[4][6] This stability prevents its degradation during experiments, providing a more accurate measure of receptor interaction compared to metabolically labile androgens like testosterone (B1683101).[7]
-
Potent Agonist Activity : In animal bioassays, DMT has demonstrated over 100 times the anabolic and androgenic potency of the reference standard, methyltestosterone.[4][6]
-
Progesterone (B1679170) Receptor Cross-Reactivity : It is important to note that DMT also exhibits a very high binding affinity for the progesterone receptor (PR), a factor that should be considered when designing experiments and interpreting results.[4][6]
Quantitative Data: Comparative Receptor Binding Affinity
The following table summarizes the relative binding affinity (RBA) of this compound and other relevant steroids for various receptors. This data highlights the exceptional affinity of DMT for the Androgen and Progesterone Receptors.
| Compound | Chemical Name | AR Affinity (%) | PR Affinity (%) | GR Affinity (%) | MR Affinity (%) | ER Affinity (%) |
| This compound | ∆9,11-7α,17α-DiMe-19-NT | 180 | 306 | 22 | 52 | 0.1 |
| Testosterone | T | 100 | 1.0 | 0.17 | 0.9 | <0.1 |
| Nandrolone | 19-NT | 154 | 20 | 0.5 | 1.6 | <0.1 |
| Metribolone (R1881) | ∆9,11-17α-Me-19-NT | ~300% | - | - | - | - |
| Progesterone | - | - | 100 | - | - | - |
Values are percentages (%) relative to the reference ligand for each receptor (Testosterone for AR, Progesterone for PR, Dexamethasone for GR, Aldosterone for MR, and Estradiol for ER).[4][7][8][9]
Signaling Pathway Overview
The classical androgen receptor signaling pathway is initiated when an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (B1667394) (DHT), binds to the AR in the cell cytoplasm.[1][10] The unbound AR is part of a complex with heat shock proteins (HSPs).[1] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[1][10] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[10][11]
Experimental Protocols and Workflows
Application 1: Competitive Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the AR. DMT's high affinity makes it an excellent non-radiolabeled reference competitor.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation :
-
Assay Buffer : Prepare TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[12]
-
AR Source : Prepare rat prostate cytosol or use a commercially available purified AR ligand-binding domain (LBD).
-
Radioligand : Prepare a solution of a high-affinity radiolabeled androgen like [³H]-Metribolone (R1881) in assay buffer. The final concentration should be at or below its dissociation constant (Kd).[12]
-
Test Compounds : Prepare serial dilutions of the test compound and this compound (as a positive control) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and low (<1%).[12]
-
-
Assay Procedure :
-
In a 96-well plate, set up reactions for total binding (radioligand + AR), non-specific binding (radioligand + AR + 100-fold excess of cold R1881), and competitive binding (radioligand + AR + serial dilutions of test compound or DMT).[13]
-
Add the AR preparation to all wells.
-
Add the appropriate compounds (buffer, excess cold ligand, or test compounds) to the wells.
-
Initiate the binding reaction by adding the radioligand solution to all wells.
-
Incubate the plate, typically for 18-24 hours at 4°C, to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand :
-
Add an ice-cold slurry of hydroxyapatite (HAP) to each well to bind the AR-ligand complex.[12]
-
Incubate on ice for 15-20 minutes with intermittent mixing.
-
Centrifuge the plate to pellet the HAP.[12]
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with ice-cold wash buffer and repeat the centrifugation and aspiration steps.[12]
-
-
Detection and Data Analysis :
-
Add a liquid scintillation cocktail to each well.[12]
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (test compound or DMT).
-
Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand) by fitting the data to a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Application 2: AR-Mediated Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription. DMT serves as a potent reference agonist.
Protocol: AR-Mediated Reporter Gene Assay
-
Cell Culture and Transfection :
-
Use a suitable cell line. Options include prostate cancer cells that endogenously express AR (e.g., LNCaP, VCaP) or cells that require co-transfection with an AR expression vector (e.g., PC-3, HEK293).[14][15] The MDA-kb2 breast cancer cell line, which stably expresses AR and an MMTV-luciferase reporter, is also commonly used.[15]
-
Seed cells into 96-well plates at an appropriate density.
-
If necessary, transiently transfect the cells with an AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter (e.g., MMTV or probasin promoters).[15]
-
-
Compound Treatment :
-
After transfection (typically 24 hours), replace the medium with a medium containing serially diluted test compounds.
-
Agonist Mode : To identify AR agonists, treat cells with the test compound alone. Include a dilution series of DMT as a positive control.
-
Antagonist Mode : To identify AR antagonists, treat cells with the test compound in the presence of a fixed concentration of DMT (typically at its EC50 concentration).
-
-
Incubation and Cell Lysis :
-
Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.[16]
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer provided with a luciferase assay kit.
-
-
Luminescence Measurement and Data Analysis :
-
Add the luciferase substrate to the cell lysate in each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., vehicle-treated cells).
-
For Agonist Mode : Plot the normalized luminescence against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).
-
For Antagonist Mode : Plot the normalized luminescence against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of the DMT-induced signal).
-
Conclusion
This compound's exceptional potency, high binding affinity, and metabolic stability make it a superior reference compound for a wide range of AR signaling studies.[6] Its use in competitive binding assays allows for the accurate determination of the binding affinities of novel ligands. In functional reporter gene assays, it serves as a reliable and potent reference agonist for assessing the agonistic or antagonistic properties of test compounds. By incorporating this compound into experimental designs, researchers can achieve more robust, reliable, and reproducible data, thereby accelerating the discovery and development of new modulators of the androgen receptor.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 7. This compound (10110-86-8) for sale [vulcanchem.com]
- 8. This compound [medbox.iiab.me]
- 9. t-nation.com [t-nation.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Extragonadal Steroids Contribute Significantly to Androgen Receptor Activity and Development of Castration Resistance in Recurrent Prostate Cancer after Primary Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Dimethyltrienolone Purification
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Dimethyltrienolone, a potent synthetic anabolic steroid. Due to the structural similarity of this compound to other anabolic steroids, this protocol is adapted from established methods for compounds like testosterone, trenbolone (B1683226), and methenolone.[1][2][3] The described method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, offering an effective means for isolating this compound from reaction mixtures or impurities. This protocol is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound, also known as 7α,17α-dimethyltrenbolone, is a synthetic estrane (B1239764) steroid and a 17α-alkylated derivative of nandrolone.[4] As a potent androgen, its purification is critical for accurate in-vitro and in-vivo studies. High-performance liquid chromatography (HPLC) is a preferred method for the purification of steroids due to its high resolution and reproducibility.[5][6] This document provides a detailed protocol for the purification of this compound using RP-HPLC, including sample preparation, chromatographic conditions, and fraction collection.
Experimental Workflow
The overall workflow for the purification of this compound via HPLC is depicted below. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions.
Caption: Experimental workflow for this compound purification.
Materials and Methods
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | A preparative or semi-preparative HPLC system with a gradient pump and UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). Octadecyl silica (B1680970) (ODS or C18) columns are commonly used for steroid separation.[7] |
| Solvents | HPLC-grade methanol and ultrapure water. |
| Sample Preparation | 0.45 µm syringe filters. |
Chromatographic Conditions
The following conditions are based on established methods for the separation of anabolic steroids.[1][2][8]
| Parameter | Condition |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 60% B5-25 min: 60% to 95% B25-30 min: 95% B30.1-35 min: 60% B (Re-equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 500 µL (dependent on sample concentration and column capacity) |
Experimental Protocol
1. Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of methanol to achieve a high concentration.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation
-
Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase composition (60% Methanol) for at least 30 minutes or until a stable baseline is achieved.
3. HPLC Purification
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Initiate the gradient elution program as detailed in the chromatographic conditions table.
-
Monitor the chromatogram in real-time. This compound is expected to elute as a major peak.
-
Collect fractions corresponding to the main peak of interest. The collection can be done manually or using an automated fraction collector.
4. Post-Purification Processing
-
Analyze the purity of the collected fractions using an analytical HPLC method or LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
-
Store the purified compound under appropriate conditions (e.g., -20°C, protected from light).
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are illustrative and may vary depending on the initial purity of the crude sample and the specific HPLC system used.
| Parameter | Crude Sample | Purified Sample |
| Purity (by HPLC area %) | ~85% | >98% |
| Expected Retention Time | Variable (dependent on impurities) | Consistent single peak |
| Recovery | N/A | >80% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column overload | Reduce injection volume or sample concentration. |
| Column degradation | Replace the column. | |
| Low Resolution | Inappropriate mobile phase | Optimize the gradient profile or try a different solvent system (e.g., acetonitrile/water). |
| No Peaks Detected | Detector issue | Check detector lamp and settings. |
| Sample degradation | Ensure proper sample handling and storage. |
Conclusion
The described RP-HPLC method provides a robust and effective protocol for the purification of this compound. By adapting established methodologies for similar anabolic steroids, this application note offers a detailed guide for researchers to obtain high-purity this compound for their scientific investigations. The provided workflow, protocols, and troubleshooting guide should enable the successful implementation of this purification strategy. Further method optimization may be required based on the specific instrumentation and the nature of the impurities in the crude sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Dimethyltrienolone by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltrienolone, also known as RU-2420, is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1][2] Structurally derived from nandrolone, it is characterized by the presence of methyl groups at the 7α and 17α positions, which contribute to its high metabolic stability and strong binding affinity for the androgen and progesterone (B1679170) receptors.[1] Its high potency makes it a compound of interest in research and a target for detection in anti-doping applications. This document provides detailed application notes and protocols for the identification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₆O₂ |
| Molar Mass | 298.426 g/mol |
| IUPAC Name | (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 10110-86-8 |
Part 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like steroids. Due to the low volatility of steroids, derivatization is typically required to improve their chromatographic behavior and fragmentation in the mass spectrometer.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (from Urine)
-
Hydrolysis: To a 5 mL urine sample, add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Vortex and incubate at 55°C for 1 hour to cleave glucuronide conjugates.
-
Extraction: Allow the sample to cool to room temperature. Add 5 mL of diethyl ether, vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube. Repeat the extraction.
-
Washing: Combine the organic extracts and wash with 1 mL of 0.1 M sodium hydroxide, followed by 1 mL of deionized water.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethyliodosilane (TMIS) as a catalyst.
-
Vortex and heat at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 5°C/min to 310°C, hold for 5 minutes.
-
-
Injector: Splitless mode, temperature 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation: Expected GC-MS Fragmentation
The mass spectrum of the this compound-TMS derivative is expected to show a molecular ion peak and characteristic fragment ions. The exact fragmentation pattern would need to be confirmed with a certified reference standard, but based on the fragmentation of similar steroids, the following ions are anticipated:
| m/z (mass-to-charge ratio) | Interpretation |
| 370 | [M]+ (Molecular ion of the TMS derivative) |
| 355 | [M-CH₃]+ |
| 281 | [M-C₃H₇O-Si]+ |
| 143 | Characteristic fragment of the TMS-derivatized A-ring |
Part 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the detection of steroids in complex biological matrices, often without the need for derivatization.[3][4][5]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (from Serum or Plasma)
-
Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., testosterone-d₃). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Data Presentation: Anticipated LC-MS/MS Parameters
Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The following MRM transitions for this compound are proposed based on its structure and would require optimization with a reference standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) | Purpose |
| 299.2 | 281.2 | 15 | Quantifier |
| 299.2 | 253.2 | 25 | Qualifier |
Part 3: Signaling Pathway and Experimental Workflow
This compound exerts its biological effects primarily through the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway for this compound.
General Experimental Workflow for this compound Identification
Caption: Workflow for this compound identification.
Disclaimer
The quantitative data and specific mass spectrometric parameters provided in this document are based on the analysis of structurally similar compounds and serve as a guideline. It is imperative to validate these methods using certified reference materials for this compound to establish accurate retention times, fragmentation patterns, and limits of detection and quantification.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography tandem mass spectrometry for analysis of steroids in clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyltrienolone: Application Notes and Protocols for the Study of Muscle Wasting Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltrienolone, also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS) that is a derivative of nandrolone.[1][2] It is recognized for its exceptionally high potency, reportedly over 100 times the anabolic and androgenic strength of methyltestosterone (B1676486) in animal bioassays.[1][2] Due to its extreme potency and potential for hepatotoxicity, this compound has never been marketed for medical use and remains a compound for research purposes.[2]
Its primary utility in a research setting stems from its very high binding affinity for the androgen receptor (AR) and the progesterone (B1679170) receptor (PR), making it a valuable tool for studying the mechanisms of androgen action and steroid receptor signaling in skeletal muscle.[1][2] These application notes provide an overview of this compound's properties and standardized protocols for investigating its potential effects on muscle biology, which can be extrapolated to the study of muscle wasting disorders.
Pharmacological Profile and Mechanism of Action
This compound exerts its potent anabolic effects primarily through its function as a strong agonist of the androgen receptor.[1] Its chemical structure, featuring methyl groups at the 7α and 17α positions, confers significant metabolic stability and a high binding affinity for the AR.[1] Unlike testosterone (B1683101), this compound is not a substrate for the 5α-reductase enzyme, meaning its potency is not amplified in androgenic tissues like the prostate.[2] Furthermore, it is not aromatized into estrogens, thus its effects are purely androgenic and progestogenic.[2]
Upon binding to the AR in the cytoplasm of muscle cells, the this compound-AR complex translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in protein synthesis and muscle growth.[3] This signaling cascade is central to the hypertrophic effects of androgens on skeletal muscle.
Data Presentation
The following tables summarize the available quantitative data regarding the receptor binding affinity of this compound, which underscores its high potency.
Table 1: Relative Binding Affinity (RBA) of this compound for Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Reference Ligand (100%) |
| Androgen Receptor (AR) | ~180% | Testosterone |
| Progesterone Receptor (PR) | ~306% | Progesterone |
Data compiled from preclinical assays. The high RBA for both AR and PR highlights the compound's potent and dual activity.[1]
Table 2: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Potency (relative to Methyltestosterone) | Androgenic Potency (relative to Methyltestosterone) |
| This compound | >100x | >100x |
Data from animal bioassays. This demonstrates the exceptionally high potency of this compound.[2]
Experimental Protocols
Given that this compound is a research compound, the following protocols are based on established methodologies for assessing the anabolic and androgenic effects of steroids. The Hershberger assay is the gold-standard in vivo method for this purpose.
Protocol 1: The Hershberger Bioassay for Anabolic and Androgenic Activity
This protocol is a standardized method to determine the anabolic and androgenic potential of a substance in a rodent model.
Objective: To quantify the anabolic (myotrophic) and androgenic effects of this compound in castrated male rats.
Materials:
-
Orchidectomized (castrated) male rats (e.g., Sprague-Dawley), peripubertal.
-
This compound (RU-2420).
-
Vehicle (e.g., corn oil or sesame oil).
-
Testosterone propionate (B1217596) (as a positive control).
-
Gavage needles or subcutaneous injection supplies.
-
Analytical balance.
-
Dissection tools.
Procedure:
-
Animal Acclimatization: Allow castrated rats to acclimate for at least 7 days post-surgery.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, testosterone propionate positive control, and multiple dose levels of this compound).
-
Dosing: Administer the assigned treatment daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Body Weight Measurement: Record the body weight of each animal daily.
-
Necropsy and Tissue Collection: On day 11 (24 hours after the final dose), euthanize the animals. Carefully dissect the following tissues and record their wet weights:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the weights for each tissue in each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound and testosterone propionate groups to the vehicle control group.
-
The anabolic-to-androgenic ratio can be determined by comparing the dose-response of the levator ani muscle to that of the androgenic tissues.
-
Visualizations
Signaling Pathway
Caption: Androgen receptor signaling pathway for this compound in skeletal muscle cells.
Experimental Workflow
Caption: Experimental workflow for the Hershberger bioassay to assess anabolic activity.
References
Application Notes and Protocols for Androgen Receptor Competitive Binding Assays Using Dimethyltrienolone (R1881)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial therapeutic target in various hormone-dependent diseases, most notably prostate cancer. Evaluating the binding affinity of novel compounds to the AR is a critical step in the drug discovery and development process. Competitive binding assays are a fundamental in vitro method used to determine the ability of a test compound to displace a radiolabeled ligand from the AR, thereby providing a measure of its binding affinity.
Dimethyltrienolone (DMT), also known as methyltrienolone (B1676529) or R1881, is a synthetic, high-affinity radioligand for the AR. Its use is advantageous over native androgens like dihydrotestosterone (B1667394) (DHT) because it is not susceptible to metabolic degradation and does not bind to sex hormone-binding globulin (SHBG), which can be present in tissue preparations.[1] However, R1881 can also bind to the progesterone (B1679170) and glucocorticoid receptors, necessitating measures to ensure assay specificity.[2][3][4]
These application notes provide a detailed protocol for performing an AR competitive binding assay using [³H]-R1881 with rat ventral prostate cytosol as the AR source.
Signaling Pathway of the Androgen Receptor
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for AR Competitive Binding Assay
References
- 1. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimethyltrienolone in SARM Development Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dimethyltrienolone, also known as RU-2420, is a potent synthetic, orally active, and metabolically stable anabolic-androgenic steroid (AAS).[1][2] A derivative of nandrolone, its chemical structure features methyl groups at the 7α and 17α positions, which confer high binding affinity for the androgen receptor (AR) and significant resistance to enzymatic degradation.[1] this compound is not a substrate for aromatase or 5α-reductase, meaning it does not convert to estrogenic compounds and its androgenic potency is not amplified in tissues like the prostate.[2][3] These characteristics make it an invaluable tool in the research and development of Selective Androgen Receptor Modulators (SARMs).
In the context of SARM development, this compound serves as a high-affinity reference compound and a potent positive control in a variety of assays designed to characterize the efficacy, potency, and tissue selectivity of novel SARM candidates. Its primary applications include:
-
Competitive Androgen Receptor Binding Assays: Due to its extremely high and stable binding to the AR, this compound is an ideal reference ligand to determine the binding affinity of new chemical entities.[1]
-
In Vitro Androgen Receptor Transactivation Assays: As a potent AR agonist, it is used as a positive control to quantify the ability of SARM candidates to activate the androgen receptor and initiate downstream gene transcription.
-
In Vivo Models of Anabolic and Androgenic Activity: In animal models such as the Hershberger bioassay, this compound provides a benchmark for maximal anabolic and androgenic effects, against which the tissue-selective properties of SARMs can be compared.[3]
Its significant hepatotoxicity, a consequence of its 17α-alkylated structure, precludes its use as a therapeutic agent but does not detract from its utility as a research tool under controlled laboratory settings.[2][3]
Quantitative Data Summary
The following tables summarize the receptor binding affinity and potency of this compound in comparison to other androgens.
Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) vs. Testosterone (B1683101) |
| Testosterone | 100[1] |
| Dihydrotestosterone | 154[1] |
| This compound | 180 [1] |
Table 2: Relative Binding Affinity for Various Steroid Receptors
| Compound | Progesterone (B1679170) Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Testosterone | 1.0 | 100 | <0.1 | 0.17 | 0.9 |
| Nandrolone | 20 | 154 | <0.1 | 0.5 | 1.6 |
| Trenbolone | 74 | Not Specified | Not Specified | Not Specified | Not Specified |
| This compound | High Affinity [1][2] | High Affinity [1][2] | No Affinity [2] | Not Specified | Not Specified |
Values are percentages (%). Reference ligands (100%) were progesterone for the PR, testosterone for the AR, estradiol (B170435) for the ER, DEXA for the GR, and aldosterone (B195564) for the MR.[3][4] this compound has been shown to have approximately 306% of the binding affinity of progesterone for the progesterone receptor.[1]
Table 3: Anabolic and Androgenic Potency
| Compound | Anabolic/Androgenic Potency vs. Methyltestosterone |
| This compound | >100 times [2][3] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test SARM for the androgen receptor using this compound as a reference compound.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-DHT) for binding to the androgen receptor. A scintillation proximity assay (SPA) is a common high-throughput format for this purpose.[2][5][6]
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled ligand: [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone (DHT).
-
Unlabeled this compound (for standard curve).
-
Test SARM compounds.
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-based).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2).[6]
-
384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the AR-LBD to a predetermined optimal concentration in the assay buffer.
-
Prepare a stock solution of the radiolabeled ligand and dilute it to a working concentration (typically at or below its Kd).
-
Prepare serial dilutions of unlabeled this compound (for the standard curve, e.g., from 10⁻¹² M to 10⁻⁵ M) and the test SARM compounds.
-
-
Assay Plate Setup:
-
Add a fixed amount of AR-LBD to each well of the 384-well plate.
-
Add the SPA beads to each well.
-
Add the serially diluted unlabeled this compound or test SARM compounds to the appropriate wells.
-
Initiate the binding reaction by adding the radiolabeled ligand to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
-
Detection:
-
Centrifuge the plate to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki (inhibition constant) for the test SARM using the Cheng-Prusoff equation, relative to the known affinity of this compound.
-
Competitive Androgen Receptor Binding Assay Workflow.
Androgen Receptor Transactivation Assay
Objective: To measure the agonist or antagonist activity of a test SARM on the androgen receptor in a cell-based system, using this compound as a reference agonist.
Principle: This assay utilizes a mammalian cell line (e.g., HepG2, 22Rv1) that is transiently or stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[7][8] Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Cell culture medium and supplements.
-
Androgen receptor expression vector (if not endogenously expressed).
-
Reporter plasmid with an androgen-responsive element (ARE) driving a luciferase gene.
-
Transfection reagent.
-
This compound (positive control).
-
Test SARM compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
If necessary, co-transfect the cells with the AR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the test SARM compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or controls.
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.[10]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy for the test SARM, relative to this compound.
-
Androgen Receptor Transactivation Signaling Pathway.
In Vivo Hershberger Bioassay
Objective: To assess the androgenic (anabolic) and anti-androgenic activity of a test SARM in a rodent model, using this compound as a potent androgenic/anabolic control.
Principle: The Hershberger bioassay is a standardized in vivo screening test that measures the weight changes of five androgen-dependent tissues in castrated male rats: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[11][12][13] An increase in the weight of these tissues indicates androgenic activity, while the ratio of the anabolic (LABC muscle) to androgenic (VP, SV) tissue weight gain provides an index of tissue selectivity.
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar).
-
This compound (positive control).
-
Test SARM compounds.
-
Vehicle for administration (e.g., corn oil).
-
Surgical instruments for castration.
-
Analytical balance.
Procedure:
-
Animal Preparation:
-
Castrate the rats at approximately 42 days of age.
-
Allow a post-operative recovery period of 7-10 days.
-
-
Dosing:
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the five target androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[12]
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the tissue weights for each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the treated groups to the vehicle control.
-
A statistically significant increase in the weight of at least two of the five tissues indicates a positive androgenic/anabolic response.[15]
-
Calculate the anabolic/androgenic ratio for the test SARM and this compound by dividing the percent increase in LABC muscle weight by the percent increase in ventral prostate or seminal vesicle weight, relative to the vehicle control.
-
Hershberger Bioassay Workflow.
References
- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dimethyltrienolone Solubility Issues
Welcome to the technical support center for Dimethyltrienolone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known by its developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1][2] It is structurally derived from nandrolone (B1676933) and is known for its extremely high potency and strong binding affinity for both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[1][2][3] Due to its potency and resistance to metabolic degradation, it is a valuable reference compound in endocrinological and pharmacological research.[1][3]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically a white crystalline solid.[4] Its key properties are summarized in the table below.
| Property | Value |
| Appearance | White crystalline solid[4] |
| Molecular Formula | C₂₀H₂₆O₂[2][3][4][5] |
| Molecular Weight | 298.4 g/mol [2][3][4][5] |
| IUPAC Name | (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1][2][6] |
| CAS Number | 10110-86-8[1][2][4] |
| Aqueous Solubility | Limited / Poor[4] |
| Organic Solvent Solubility | Soluble in solvents like ethanol (B145695) and methanol[4] |
Q3: Why is this compound poorly soluble in aqueous solutions?
A3: this compound has a complex, multi-ring steroid structure that is predominantly hydrophobic (lipophilic). This nonpolar nature makes it difficult to dissolve in polar solvents like water or aqueous buffers, which are common in biological experiments such as cell culture.[4] This is a common challenge for many steroid compounds and other hydrophobic drugs.[7][8]
Q4: What are the consequences of this compound precipitation during an experiment?
A4: Precipitation or aggregation of this compound in your experimental setup can lead to several critical issues:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable and non-reproducible results.
-
Reduced Bioavailability: Only the dissolved compound is available to interact with cells or receptors.[9][10]
-
Cellular Toxicity: Undissolved particles can cause physical stress or other toxic effects on cells in culture.
-
Inconsistent Effects: The effective dose can vary between experiments, compromising the validity of the data.
Troubleshooting Guide: Precipitation Issues
This guide addresses the most common solubility problem: precipitation when diluting a concentrated organic stock solution of this compound into an aqueous medium (e.g., cell culture media, phosphate-buffered saline).
Problem: Compound precipitates out of solution upon dilution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Concentration Shock: The rapid shift from a nonpolar organic solvent (like DMSO) to a polar aqueous buffer causes the hydrophobic compound to crash out of solution.[11] | Use a Co-solvent System: Introduce an intermediate solvent to create a more gradual polarity transition. See Protocol 2 . |
| Exceeded Solubility Limit: The final concentration of this compound in the aqueous medium is higher than its solubility limit. | Lower the Final Concentration: If experimentally feasible, reduce the target concentration. Use Cyclodextrins: Employ cyclodextrins to form inclusion complexes that significantly increase the aqueous solubility of the compound.[10][12] See Protocol 3 . |
| Buffer Incompatibility: The specific pH or high ionic strength of the aqueous buffer may reduce the stability of the dissolved compound.[4][13] | Buffer Optimization: Test different buffer systems if possible. However, methods like co-solvency or cyclodextrin (B1172386) complexation are often more effective. |
| Improper Mixing: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation. | Optimize Dilution Technique: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Warm the aqueous buffer slightly (e.g., to 37°C) to potentially increase solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol is the first step for most experiments.
Methodology:
-
Weigh the required amount of this compound powder (typically a white crystalline solid) in a sterile microcentrifuge tube.[4]
-
Add a suitable volume of an anhydrous organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or absolute Ethanol) to achieve a high concentration (e.g., 10-50 mM). This compound is soluble in organic solvents like ethanol and methanol.[4]
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can assist dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization Using a Co-solvent System
This method is effective for preventing "concentration shock".[11] The principle is to reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[9]
Methodology:
-
Begin with your concentrated this compound stock solution in DMSO (from Protocol 1).
-
In a separate sterile tube, prepare a co-solvent mixture. A common formulation involves Polyethylene Glycol (e.g., PEG300) and a surfactant like Polysorbate 80 (Tween 80).[11]
-
Perform a serial dilution. First, dilute the DMSO stock solution into the co-solvent (e.g., PEG300).
-
Next, add the surfactant (e.g., Tween 80) to this mixture.
-
Finally, add this intermediate mixture dropwise into the final aqueous buffer (e.g., cell culture medium) while vortexing to achieve the desired final concentration.
-
Important: Always perform a vehicle control experiment using the same final concentrations of all solvents (DMSO, PEG, Tween 80) to account for any effects of the solvents themselves.
Protocol 3: Solubilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex".[8][10][12]
Methodology:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[8]
-
Prepare an aqueous solution of HP-β-CD in your desired buffer. The concentration will depend on the required molar ratio of CD to this compound, which may require optimization (often starting with a significant molar excess of CD).
-
Add the concentrated this compound stock solution (from Protocol 1, preferably in ethanol for this method to facilitate solvent removal) directly to the HP-β-CD solution.
-
Mix vigorously. The solution can be incubated (e.g., at room temperature or 37°C) with shaking or stirring for several hours to facilitate complex formation.
-
(Optional) If the initial stock was in a volatile solvent like ethanol, it can be removed via evaporation under a stream of nitrogen or by using a rotary evaporator, leaving the water-soluble complex.
-
The resulting solution can be sterile-filtered and then added to your experimental system. Always include a vehicle control with the same concentration of HP-β-CD.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Considerations |
| Co-solvency | Reduces the polarity difference between the drug and the final aqueous solution.[9] | Simple to implement; uses common lab solvents. | May require multiple solvents; potential for solvent toxicity in sensitive assays (vehicle controls are essential).[14] |
| Inclusion Complexation (Cyclodextrins) | Encapsulates the hydrophobic drug within a water-soluble host molecule.[10][12] | Significantly increases aqueous solubility; can improve drug stability; generally low toxicity.[8][12][15] | Requires optimization of drug-to-cyclodextrin ratio; may be a more expensive option. |
| pH Adjustment | Increases the charge of an ionizable molecule, enhancing its interaction with water. | Simple and inexpensive. | Not effective for non-ionizable compounds like this compound. The compound may also degrade at extreme pH values.[4] |
| Surfactants | Form micelles that trap the hydrophobic drug in their core, allowing dispersion in water.[16] | Effective at low concentrations. | Can interfere with cell membranes or certain assays; requires careful selection of surfactant type and concentration. |
References
- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (10110-86-8) for sale [vulcanchem.com]
- 4. Buy this compound (EVT-12915981) | 10110-86-8 [evitachem.com]
- 5. This compound | C20H26O2 | CID 101678228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids [mdpi.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. japer.in [japer.in]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Ion-Mediated Aggregation of Gold Nanoparticles for Light-Induced Heating [mdpi.com]
- 14. Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
preventing degradation of Dimethyltrienolone in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Dimethyltrienolone (also known as Metribolone or R1881) in experimental setups. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent synthetic androgen that is widely used in research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its stability is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, resulting in inaccurate binding affinities, dose-response curves, and other experimental readouts.
Q2: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound in an experimental setting are exposure to light, non-optimal pH, high temperatures, and oxidative conditions.[3][4][5][6] Adsorption to laboratory plastics can also lead to a loss of the compound from the solution, which can be mistaken for degradation.[7]
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage, protected from light.[4]
-
In Solvent (e.g., DMSO, Ethanol): Prepare stock solutions and store them at -20°C or -80°C in tightly sealed, light-protecting vials.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8][9]
Q4: Is this compound sensitive to light?
Yes, this compound and its analogs are known to be light-sensitive.[4] Exposure to UV light can lead to photodegradation.[10][11] Therefore, all experiments involving this compound should be conducted with minimal light exposure. The use of amber-colored vials or tubes wrapped in aluminum foil is recommended.
Q5: How does pH affect the stability of this compound?
While specific data for this compound is limited, steroid hormones can be susceptible to degradation in non-optimal pH conditions. For instance, some steroids show increased decomposition at pH values greater than 6.[6] It is recommended to maintain a pH-neutral environment (pH 6.8-7.4) for your experimental solutions whenever possible. If your experiment requires acidic or basic conditions, the exposure time should be minimized.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of this compound in the stock solution or in the assay medium.
-
Solution:
-
Verify Stock Solution Integrity: Before starting a new set of experiments, verify the purity of your this compound stock solution using an analytical technique like HPLC.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock immediately before use.
-
Minimize Incubation Time in Aqueous Media: Steroids can be less stable in aqueous solutions compared to organic solvents like DMSO. Minimize the time the compound is in your assay buffer or cell culture medium before the experiment begins.[12]
-
Protect from Light: Ensure that all steps of your experiment, from solution preparation to incubation, are performed with protection from light.
-
-
-
Possible Cause: Adsorption of this compound to plasticware.
-
Solution:
-
Use Low-Binding Plastics: Whenever possible, use laboratory plastics that are specifically designed for low compound binding.[7]
-
Pre-condition Plastics: Consider pre-incubating plates or tubes with a solution containing a high concentration of a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites.
-
Include Serum: If your experimental design allows, the presence of serum proteins can help to reduce the adsorption of steroids to plastic surfaces.[7]
-
-
Problem 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Solution:
-
Review Handling Procedures: Carefully review your entire experimental workflow to identify potential sources of degradation, such as exposure to light, extreme pH, or high temperatures.
-
Conduct Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, oxidizing agents). This can help in the characterization of degradation peaks.
-
Use High-Purity Solvents: Ensure that all solvents used for preparing solutions are of high purity and free from contaminants that could promote degradation.
-
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Recommended Handling Procedures
| Factor | Potential Effect on this compound | Recommended Handling Procedure |
| Light | Photodegradation | Store in amber vials or wrap containers in foil. Minimize light exposure during experiments.[4] |
| Temperature | Accelerated degradation at higher temperatures | Store solid and stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.[4][8][9] |
| pH | Potential for hydrolysis at non-neutral pH | Maintain solutions at a neutral pH (6.8-7.4) where possible. Minimize time in acidic or basic conditions.[6] |
| Oxidation | Potential for oxidative degradation | Use de-gassed solvents and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3] |
| Adsorption | Loss of compound to plastic surfaces | Use low-binding plasticware. Consider pre-treating plastics or including serum in the media.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol (B145695)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber-colored tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Experimental Media
-
Objective: To determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium, assay buffer) over time.
-
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Experimental medium (pre-warmed to the experimental temperature)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into the experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Immediately after preparation, take a sample for the "time 0" measurement.
-
Aliquot the remaining solution into several tubes, one for each time point to be tested (e.g., 1, 2, 4, 8, 24 hours).
-
Incubate the tubes at the desired experimental temperature, protected from light.
-
At each designated time point, remove one tube and immediately analyze the concentration of this compound by HPLC or store it at -80°C for later analysis.
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a mobile phase gradient (e.g., acetonitrile (B52724) and water) that provides good separation of the this compound peak from any potential degradation products.
-
Monitor the elution at the appropriate wavelength for this compound.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound versus time to visualize the degradation profile.
-
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors leading to the degradation of this compound.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dpz.eu [dpz.eu]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Hepatotoxicity of 17α-Alkylated Steroids in Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hepatotoxicity of 17α-alkylated anabolic-androgenic steroids (AAS).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are 17α-alkylated anabolic-androgenic steroids (AAS) particularly hepatotoxic?
A1: The addition of an alkyl group at the C17α position is a chemical modification that slows down the hepatic metabolism of the steroid.[1][2] This structural change allows the compound to be orally bioavailable but also leads to its accumulation in the liver, increasing the risk of liver damage.[1][2] Non-alkylated steroids are more readily metabolized by the liver and are associated with a significantly lower risk of hepatotoxicity.[1]
Q2: What are the common forms of liver injury observed with 17α-alkylated AAS?
A2: The spectrum of liver injury associated with 17α-alkylated AAS is broad and includes:
-
Cholestasis: This is a condition of impaired bile flow, which is a characteristic form of liver injury from these compounds.[3][4] It can range from mild to severe and is often referred to as "bland cholestasis" because it typically occurs with minimal inflammation.[2][5]
-
Peliosis Hepatis: A rare vascular condition characterized by the presence of blood-filled cysts in the liver.[2][3]
-
Hepatic Tumors: Long-term use has been linked to the development of both benign liver tumors (hepatic adenomas) and malignant liver cancer (hepatocellular carcinoma).[2][3]
-
Elevated Liver Enzymes: An increase in serum levels of enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is a common indicator of hepatocellular injury.[6]
Q3: What are the primary molecular mechanisms behind 17α-alkylated AAS-induced hepatotoxicity?
A3: The primary mechanisms are multifactorial and include:
-
Oxidative Stress: These steroids can disrupt mitochondrial function, leading to an overproduction of reactive oxygen species (ROS).[1] This imbalance between ROS and the liver's antioxidant defenses results in damage to cellular components.
-
Cholestasis: 17α-alkylated steroids can interfere with the function of bile salt transporters, such as the Bile Salt Export Pump (BSEP), leading to the accumulation of toxic bile acids within hepatocytes.[7]
-
Apoptosis: The accumulation of toxic bile acids and oxidative stress can trigger programmed cell death (apoptosis) in hepatocytes.
-
Inflammation: These steroids can activate Kupffer cells, the resident macrophages in the liver, leading to the release of pro-inflammatory cytokines and an inflammatory response that contributes to liver damage.[3]
Q4: Are there any strategies to reduce the hepatotoxicity of 17α-alkylated AAS in an experimental setting?
A4: Yes, several strategies can be incorporated into study designs to mitigate hepatotoxicity:
-
Co-administration of Hepatoprotective Agents:
-
Ursodeoxycholic acid (UDCA): This hydrophilic bile acid can help counteract the cholestatic effects of 17α-alkylated AAS by promoting bile flow and protecting liver cells from the toxicity of other bile acids.[1][3][8][9][10]
-
Silymarin: The active extract from milk thistle has antioxidant and anti-inflammatory properties that can help protect liver cells from damage.[11][12]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866), NAC can help replenish hepatic glutathione stores and protect against oxidative stress.[13]
-
-
Careful Dose Selection and Duration: Use the lowest effective dose and the shortest possible duration of administration to minimize liver exposure.
-
Use of Alternative Compounds: When possible, consider using non-17α-alkylated AAS or selective androgen receptor modulators (SARMs), although SARMs have also been associated with liver injury.[14]
Section 2: Troubleshooting Guides
Problem 1: High variability in liver enzyme (ALT/AST) measurements in my animal study.
-
Possible Cause 1: Inconsistent sample handling.
-
Solution: Ensure a standardized protocol for blood collection, processing, and storage. Hemolysis can falsely elevate AST levels. Centrifuge blood samples promptly and separate serum or plasma. Store samples at -80°C if not analyzed immediately.
-
-
Possible Cause 2: Underlying health status of animals.
-
Solution: Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. Monitor animals for any signs of illness that could affect liver enzymes.
-
-
Possible Cause 3: Circadian rhythm.
-
Solution: Perform blood collection at the same time of day for all animals to minimize variability due to diurnal fluctuations in enzyme levels.
-
-
Possible Cause 4: Stress from handling or procedures.
-
Solution: Handle animals gently and use appropriate restraint techniques to minimize stress, which can impact physiological parameters, including liver enzymes.
-
Problem 2: My in vitro model (e.g., HepG2 cells) shows significant cytotoxicity, but my in vivo model shows only mild hepatotoxicity at equivalent exposures.
-
Possible Cause 1: Differences in metabolism.
-
Solution: HepG2 cells have lower metabolic capacity compared to primary hepatocytes or the whole liver.[15] The compound may be rapidly metabolized and cleared in vivo, leading to lower hepatic exposure than predicted from the in vitro study. Consider using primary hepatocytes or 3D liver models for more physiologically relevant metabolic activity.[8][9][10]
-
-
Possible Cause 2: Lack of non-parenchymal cells in the in vitro model.
-
Possible Cause 3: Adaptive responses in vivo.
-
Solution: The liver has adaptive mechanisms in vivo, such as the upregulation of antioxidant defenses, that are not fully recapitulated in simple in vitro models. These adaptive responses can mitigate the toxicity observed at the cellular level.
-
Problem 3: Difficulty maintaining the viability and function of primary hepatocytes for long-term (chronic) exposure studies.
-
Possible Cause 1: Dedifferentiation of hepatocytes in 2D culture.
-
Possible Cause 2: Suboptimal culture medium.
-
Solution: Use a specialized hepatocyte culture medium and consider supplementing it with factors that promote hepatocyte survival and function. Some studies have developed conditioned media or small molecule cocktails to maintain long-term cultures.[11]
-
-
Possible Cause 3: Accumulation of toxic metabolites.
-
Solution: In static cultures, toxic metabolites can accumulate. Implement a perfusion system or more frequent media changes to better mimic the in vivo environment and remove waste products.
-
Section 3: Data Presentation
Table 1: Comparative Hepatotoxicity of Common 17α-Alkylated Anabolic Steroids (AAS)
| Anabolic Steroid | Primary Type of Liver Injury | Relative Hepatotoxicity | Notes |
| Oxymetholone | Cholestasis, Hepatocellular | High | Frequently associated with peliosis hepatis and hepatic tumors with long-term use.[5][17] |
| Stanozolol | Cholestasis, Hepatocellular | Moderate to High | Can cause significant elevations in liver enzymes and cholestatic jaundice.[5][18] |
| Methasterone | Cholestasis | High | A designer steroid known for causing severe cholestatic liver injury.[7] |
| Methyltestosterone | Cholestasis | Moderate | The prototypical 17α-alkylated AAS, with a well-documented risk of cholestasis.[5] |
Note: Relative hepatotoxicity is a qualitative assessment based on available literature and may vary depending on dose, duration of use, and individual susceptibility.
Section 4: Experimental Protocols
Protocol 1: Caspase-3 Activity Assay for Apoptosis in Liver Tissue
This protocol is adapted from commercially available colorimetric assay kits.
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in liver tissue homogenates.
Materials:
-
Liver tissue samples
-
Cold lysis buffer (provided with the kit or a standard RIPA buffer)
-
Caspase-3 assay kit (containing 2x reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Homogenize 50 mg of liver tissue in 200 µL of cold lysis buffer on ice.[19]
-
Incubate the homogenate on ice for 10-15 minutes.[19]
-
Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[19]
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare the reaction buffer by adding DTT to the 2x reaction buffer as per the kit instructions.[20]
-
In a 96-well plate, add 50 µL of the reaction buffer to each well.[19]
-
Add 45 µL of the cytosolic extract (containing 50-200 µg of protein) to each well. If the volume is less than 45 µL, adjust with lysis buffer.[19]
-
Add 5 µL of the DEVD-pNA substrate to each well.[19]
-
Include a blank control (lysis buffer without sample).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Caspase-3 activity can be expressed as the fold-change in absorbance compared to the control group.
-
Protocol 2: Bile Salt Export Pump (BSEP) Inhibition Assay
This protocol provides a general framework for assessing BSEP inhibition using inverted membrane vesicles.
Objective: To determine if a test compound inhibits the transport of a known BSEP substrate.
Materials:
-
Inverted membrane vesicles from Sf9 cells overexpressing human BSEP (commercially available).
-
Radiolabeled BSEP substrate (e.g., [³H]-taurocholic acid).
-
ATP and AMP solutions.
-
Test compound and a positive control inhibitor (e.g., cyclosporin (B1163) A).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, pre-incubate the BSEP membrane vesicles with the test compound at various concentrations or the positive control.
-
-
Transport Initiation:
-
Initiate the transport reaction by adding the radiolabeled substrate and either ATP (to measure active transport) or AMP (as a negative control for non-specific binding).
-
-
Reaction Termination:
-
After a short incubation period (typically 1-5 minutes), stop the reaction by adding a cold stop solution.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the unbound substrate.
-
Wash the filters with cold buffer.
-
Add scintillation fluid to the filters and quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts from the AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition of BSEP activity by the test compound at each concentration and calculate the IC50 value.
-
Protocol 3: Cytokine Profiling in Liver Homogenates
This protocol is based on a cytometric bead array (CBA) method.
Objective: To simultaneously measure the levels of multiple cytokines in liver tissue.
Materials:
-
Liver tissue samples
-
Lysis buffer with protease inhibitors
-
Cytometric bead array kit for cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Homogenize approximately 100 mg of liver tissue in 500 µL of lysis buffer containing protease inhibitors.[21]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[21]
-
Collect the supernatant and determine the protein concentration.
-
Dilute the samples to a consistent protein concentration (e.g., 10 mg/mL) with an appropriate assay buffer.[21]
-
-
CBA Assay:
-
Follow the manufacturer's protocol for the specific CBA kit. This typically involves:
-
Mixing the capture beads for the different cytokines.
-
Adding the liver homogenate samples and standards to the beads.
-
Incubating to allow the cytokines to bind to the beads.
-
Adding the phycoerythrin (PE)-conjugated detection antibodies.
-
Incubating to form the sandwich immunoassay complex.
-
Washing the beads to remove unbound reagents.
-
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer. The instrument will differentiate the bead populations based on their fluorescence intensity and quantify the amount of PE bound to each bead population.
-
-
Data Analysis:
-
Use the standard curve generated from the cytokine standards to calculate the concentration of each cytokine in the liver samples.
-
Protocol 4: Immunohistochemistry for Kupffer Cell Activation Marker (CD68)
Objective: To visualize and quantify the presence of activated Kupffer cells in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary antibody against CD68.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
DAB chromogen substrate.
-
Hematoxylin (B73222) for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-CD68 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with the HRP-conjugated secondary antibody.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the sections under a microscope. CD68-positive cells (Kupffer cells) will appear brown.
-
The number and distribution of CD68-positive cells can be quantified using image analysis software.
-
Section 5: Visualization of Signaling Pathways and Workflows
Diagram 1: Key Signaling Pathways in 17α-Alkylated AAS Hepatotoxicity
Caption: Signaling pathways in AAS-induced hepatotoxicity.
Diagram 2: Experimental Workflow for Assessing AAS Hepatotoxicity
Caption: Workflow for in vivo assessment of AAS hepatotoxicity.
Diagram 3: Logical Flow for Troubleshooting Inconsistent Results
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. Anabolic androgenic steroid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of stanozolol, oxymetholone, and testosterone cypionate on the sexual behavior of castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Use of primary cultured hepatocytes for toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Culture and Coculture of Primary Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of long-term functional maintenance of primary human hepatocytes to predict drug-induced hepatoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NRF2 activates growth factor genes and downstream AKT signaling to induce mouse and human hepatomegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Kupffer Cells: Important Participant of Hepatic Alveolar Echinococcosis [frontiersin.org]
- 17. Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. Regulation of bile salt export pump mRNA levels by dexamethasone and osmolarity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of In Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2 | Semantic Scholar [semanticscholar.org]
Optimizing Dimethyltrienolone (DMT) Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for optimizing Dimethyltrienolone (DMT) concentration in cell-based assays. Given that DMT is an extremely potent synthetic androgen and progestogen, careful determination of its working concentration is critical to obtain reliable and reproducible data while avoiding cytotoxicity and off-target effects.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound (DMT) and what is its mechanism of action?
This compound (DMT), also known as RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1][2] It is a derivative of nandrolone (B1676933) and is recognized for its extremely high potency.[1][2] DMT functions as a potent agonist for the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[1][3] Its high affinity for these receptors makes it a valuable research tool in studies of steroid hormone action.[3] Upon binding to the AR, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to anabolic and androgenic effects.[4]
2. What is a recommended starting concentration for DMT in cell-based assays?
Due to its high potency, it is recommended to start with a very low concentration range and perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad starting range of 0.01 nM to 100 nM is advisable to capture the full spectrum of cellular responses, from minimal effects to potential toxicity.
3. How should I prepare and store DMT stock solutions?
-
Solvent: DMT has low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
4. How can I determine the optimal DMT concentration for my specific cell-based assay?
The optimal concentration is cell-line and assay-dependent. A systematic approach involving a dose-response curve is essential.
-
Experimental Design: Culture your cells in a multi-well plate and treat them with a serial dilution of DMT. A common approach is to use a 10-fold serial dilution initially to span a wide concentration range (e.g., 100 µM down to 1 nM).
-
Assay Endpoint: Measure your desired endpoint (e.g., reporter gene expression, cell proliferation, protein expression) after a predetermined incubation time.
-
Data Analysis: Plot the response against the log of the DMT concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration).
5. What are the potential off-target effects of DMT?
While DMT is a potent AR and PR agonist, high concentrations may lead to off-target effects. It is crucial to consider its binding to other steroid receptors. Although it has been reported to have low affinity for the estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), this should be experimentally verified in your system if cross-reactivity is a concern.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to DMT treatment | Suboptimal DMT Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a wider dose-response experiment, extending to higher concentrations. Consider that different cell lines have varying levels of AR expression, which can affect sensitivity. |
| Cell Line Insensitivity: The chosen cell line may not express sufficient levels of the androgen receptor. | Confirm AR expression in your cell line using techniques like qPCR or Western blotting. Select a cell line known to be responsive to androgens if necessary. | |
| DMT Degradation: Improper storage or handling of DMT stock solutions can lead to degradation. | Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. | |
| Assay Incubation Time: The incubation time may be too short to observe a significant response. | Perform a time-course experiment to determine the optimal treatment duration for your specific endpoint. | |
| High background or inconsistent results | DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells.[5] | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5] Always include a vehicle control. |
| Compound Precipitation: DMT may precipitate in the aqueous cell culture medium, especially at higher concentrations. | Visually inspect the medium for any precipitate after adding DMT. If precipitation occurs, consider lowering the concentration or preparing fresh dilutions. Gentle warming and vortexing of the media after adding the compound can aid dissolution. | |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a consistent seeding protocol. | |
| Observed Cytotoxicity | DMT-induced Toxicity: DMT, like other potent steroids, can be cytotoxic at high concentrations. | Perform a cell viability assay (e.g., MTT, MTS) in parallel with your functional assay to determine the cytotoxic concentration range. Choose a working concentration that is well below the toxic threshold. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell cultures for contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound (DMT) Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve a known weight of DMT powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMT stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Ensure the final DMSO concentration remains constant across all working solutions and the vehicle control.
-
Protocol 2: Dose-Response Determination using a Reporter Gene Assay
This protocol assumes the use of a cell line stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding:
-
Seed your reporter cell line in a 96-well, white, clear-bottom plate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
DMT Treatment:
-
Prepare a serial dilution of DMT in complete cell culture medium as described in Protocol 1.
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of DMT or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luciferase activity of the treated wells to the vehicle control.
-
Plot the normalized luciferase activity against the logarithm of the DMT concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for DMT in an AR Reporter Assay
| DMT Concentration (nM) | Log [DMT] | Normalized Luciferase Activity (Fold Induction) |
| 0 (Vehicle) | - | 1.0 |
| 0.01 | -2 | 1.2 |
| 0.1 | -1 | 5.8 |
| 1 | 0 | 25.6 |
| 10 | 1 | 55.2 |
| 100 | 2 | 60.1 |
Table 2: Key Parameters Derived from Dose-Response Curve
| Parameter | Value | Description |
| EC50 | ~0.5 nM | The concentration of DMT that elicits a half-maximal response. |
| Emax | ~60-fold | The maximum response observed in the assay. |
| Hill Slope | ~1.5 | The steepness of the dose-response curve. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Dimethyltrienolone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyltrienolone (DMT). The information is designed to help minimize off-target effects and address specific issues that may be encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
A. Distinguishing Androgenic from Progestogenic Effects
Problem: Observed cellular responses may be due to the activation of either the androgen receptor (AR) or the progesterone (B1679170) receptor (PR), as DMT is a potent agonist for both.
Solution:
-
Use of a Progesterone Receptor Antagonist: Co-treat cells with DMT and a PR antagonist, such as mifepristone (B1683876) (RU-486). This will block PR-mediated signaling, allowing for the specific assessment of AR-mediated effects. It is crucial to determine the optimal concentration of the antagonist to ensure complete PR blockade without affecting cell viability or other signaling pathways.
-
Cell Lines with Differential Receptor Expression: Utilize cell lines that endogenously express AR but have low or negligible levels of PR, or vice versa. Alternatively, use receptor-knockout cell lines to isolate the activity of the receptor of interest.
-
Reporter Gene Assays: Employ reporter gene assays with specific hormone response elements. For example, use a reporter construct containing androgen response elements (AREs) to specifically measure AR transcriptional activity.
B. Managing High Hepatotoxicity in In Vitro Models
Problem: DMT is known to be highly hepatotoxic, which can lead to rapid cell death in in vitro liver models, confounding experimental results.[1][2]
Solution:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify a sub-lethal concentration of DMT and an appropriate experimental duration that allows for the observation of specific effects without causing widespread cytotoxicity.
-
Use of Advanced In Vitro Liver Models: Consider using 3D liver models, such as spheroids or organoids, or co-culture systems that include different liver cell types (e.g., hepatocytes, Kupffer cells, stellate cells). These models often provide a more physiologically relevant response to hepatotoxins compared to traditional 2D cell cultures.
-
Monitor Cellular Health: Continuously monitor the health of your cell cultures using assays for cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase activity), and metabolic activity (e.g., MTT or resazurin (B115843) reduction).
C. Inconsistent Results in Binding Assays
Problem: High variability in competitive binding assays for DMT.
Solution:
-
Optimize Assay Conditions: Ensure that the assay has reached equilibrium. Incubation times and temperatures should be optimized. For highly potent ligands like DMT, shorter incubation times may be necessary to avoid receptor degradation.
-
Quality Control of Reagents: Use high-quality radioligands and ensure the stability of the receptor preparation. Batch-to-batch variability of reagents can be a significant source of inconsistency.
-
Proper Blocking of Non-Specific Binding: Use an excess of a non-labeled, structurally unrelated compound to accurately determine non-specific binding. For steroid hormone assays, it's crucial to select a blocking agent that does not interfere with the receptor of interest.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in experiments?
A1: The primary off-target effects of DMT stem from its potent activation of the progesterone receptor (PR) and its significant hepatotoxicity.[1][3] Its progestogenic activity can confound the interpretation of its androgenic effects. The hepatotoxicity is a result of its chemical structure, specifically the 17α-alkylation, which makes it resistant to hepatic metabolism.[1]
Q2: How can I specifically block the progestogenic activity of DMT in my cell culture experiments?
A2: To specifically block the progestogenic activity of DMT, you can co-incubate your cells with a progesterone receptor antagonist, such as mifepristone (RU-486). It is recommended to perform a dose-response experiment to determine the lowest effective concentration of the antagonist that completely blocks PR activation by DMT without causing other cellular effects.
Q3: What are the expected relative binding affinities of DMT for the androgen and progesterone receptors?
A3: this compound has a very high binding affinity for both the androgen and progesterone receptors. In preclinical assays, it has demonstrated a binding affinity for the androgen receptor that is approximately 180% that of testosterone.[2][3]
Q4: What in vitro models are recommended for studying the hepatotoxicity of DMT?
A4: For studying the hepatotoxicity of DMT, it is recommended to use human-derived liver cell lines such as HepG2 or primary human hepatocytes. For more physiologically relevant data, consider using 3D culture models like liver spheroids or organoids, which can better mimic the in vivo liver microenvironment.
Q5: Are there any known metabolites of DMT that I should consider in my experiments?
A5: Due to its 7α and 17α-methyl groups, this compound is highly resistant to metabolism.[1] Therefore, in most in vitro experimental settings, the parent compound is the primary active molecule.
III. Data Presentation
Table 1: Relative Binding Affinities (RBA) of this compound and Other Steroids
| Steroid | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) |
| Progesterone | 100 | - |
| Testosterone | - | 100 |
| This compound | High | ~180 (relative to Testosterone)[2][3] |
Note: The exact percentage of RBA for DMT at the PR can vary between studies and is often characterized as being very high.
IV. Experimental Protocols
A. Competitive Radioligand Binding Assay for AR and PR
Objective: To determine the binding affinity of this compound for the androgen and progesterone receptors.
Methodology:
-
Receptor Preparation: Prepare cytosol fractions containing AR or PR from appropriate tissues (e.g., rat prostate for AR, rabbit uterus for PR) or use commercially available purified receptors.
-
Radioligand: Use a radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-methyltrienolone for AR, [³H]-promegestone for PR).
-
Assay Setup: In a multi-well plate, add a constant amount of receptor preparation and a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of an unlabeled, high-affinity ligand to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of DMT that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. In Vitro Hepatotoxicity Assay using HepG2 Cells
Objective: To assess the cytotoxic effects of this compound on liver cells.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80% confluency.
-
Treatment: Seed the cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cytotoxicity Assessment (LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit.
-
Lyse the remaining cells to measure the total LDH activity.
-
Calculate the percentage of cytotoxicity as (LDH in supernatant) / (Total LDH) x 100.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution to the wells and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Data Analysis: Plot the percentage of cytotoxicity or cell viability against the concentration of this compound to determine the EC50 or IC50 value, respectively.
V. Visualizations
Caption: this compound (DMT) Signaling Pathways.
Caption: Workflow for Mitigating DMT Off-Target Effects.
References
troubleshooting variability in Dimethyltrienolone bioassay results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dimethyltrienolone in bioassays. The focus is on identifying and mitigating sources of variability to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound bioassay and how does it work?
A this compound (DMT) bioassay is a cell-based assay used to measure the biological activity of DMT or other substances that interact with the androgen receptor (AR). These assays typically use a host cell line that has been genetically engineered to express the human androgen receptor and a reporter gene.[1][2] The reporter gene's expression is controlled by androgen response elements (AREs).[2]
When DMT, a potent androgen, is introduced, it binds to the AR. This complex then moves into the cell nucleus, binds to the AREs, and activates the transcription of the reporter gene (commonly luciferase).[2][3] The resulting protein (e.g., Luciferase) produces a measurable signal (light), the intensity of which is proportional to the androgenic activity of the compound.[4]
Q2: What are the most common sources of variability in these assays?
Variability in bioassays can stem from multiple sources, broadly categorized as biological, procedural, and environmental. The most common issues include inconsistent transfection efficiency, pipetting errors, changes in cell culture conditions, and reagent instability.[5][6][7] A systematic approach is crucial for pinpointing the source of variation.
Q3: Why is normalization with a co-reporter important?
Normalization is critical for correcting for variability that can be introduced from well to well, most notably differences in transfection efficiency and cell number.[6][8] In a dual-luciferase system, a second reporter (like Renilla luciferase) driven by a constitutive promoter is co-transfected.[5] The activity of the experimental reporter (Firefly luciferase, driven by the ARE) is then divided by the activity of the control reporter. This ratio corrects for variability, as both reporters are affected similarly by transfection efficiency and cell viability in a given well, leading to more reliable and comparable data.[6][8]
Q4: What are the key properties of this compound to consider?
This compound is an extremely potent synthetic steroid that requires careful handling and storage.[9] Its high affinity for the androgen receptor makes it a valuable research tool, but its stability is a key experimental variable.[10]
| Property | Description | Implication for Bioassay | Citation |
| Potency | Extremely potent agonist of the Androgen and Progesterone Receptors. Over 100 times the potency of methyltestosterone. | Use at very low concentrations; high concentrations can lead to signal saturation and non-linear responses. | [9][10] |
| Binding Affinity | Very high binding affinity for the Androgen Receptor (AR), often used as a reference ligand. | Can displace other androgens in competitive binding assays. Ensures strong signal in reporter assays. | [10] |
| Metabolism | Resistant to 5α-reductase and aromatase enzymes. | Does not convert to other active or estrogenic metabolites, providing a specific androgenic signal. | [9][10] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol; limited solubility in water. | Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and dilute into media for experiments. | [11] |
| Stability | Stable under controlled conditions but can degrade with variations in temperature or pH. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | [11][12] |
Section 2: Troubleshooting Guide
Problem: High Variability Between Replicates
Q: My replicate wells show a high coefficient of variation (CV%). What should I check?
A: High intra-assay variability is often due to technical inconsistencies during assay setup.
-
Pipetting Technique: Small volume errors can cause large variations.[5] Always use calibrated pipettes and consider using a multi-channel pipette for reagent addition. Prepare a master mix of reagents (transfection mix, luciferase substrate) to be added to all relevant wells to ensure uniformity.[8]
-
Cell Plating: Ensure cells are evenly distributed and at a consistent density across wells. Overly confluent cells can have reduced transfection efficiency.[5] Avoid plating cells in the outer wells of a plate, which are prone to evaporation ("edge effect").
-
Mixing: After adding reagents, gently tap or swirl the plate to ensure thorough mixing without cross-contaminating wells.
-
Air Bubbles: Check wells for air bubbles before reading, as they can interfere with light detection.[13]
Problem: Low or No Signal
Q: My luminescence readings are very low or at background levels. What went wrong?
A: This issue points to a failure in one of the core components of the assay.
-
Reagent Viability: Luciferase substrates like luciferin (B1168401) and coelenterazine (B1669285) can degrade over time, especially if not stored properly or after repeated freeze-thaw cycles.[8] Prepare fresh reagents and protect them from light.
-
Incorrect Reporter/Promoter: Ensure you are using a promoter that is active in your cell line and that your reporter construct is correct.[5]
-
Cell Lysis: Incomplete cell lysis will result in a low yield of luciferase enzyme for the reaction. Ensure the lysis buffer is compatible with your cells and assay, and that incubation is sufficient.
Problem: High Signal / Saturation
Q: My signal is extremely high and may be saturating the detector. How can I adjust this?
A: A saturated signal is not quantitative and must be brought into the linear range of the assay.
-
Reduce DNA Concentration: The most common cause is transfecting too much reporter plasmid DNA.[5] Perform a titration to find the optimal amount of DNA that gives a robust but non-saturating signal.
-
Dilute the Sample: For secreted luciferase assays, you can dilute the cell culture medium before measurement. For intracellular assays, you can dilute the cell lysate.[14]
-
Reduce Incubation Time: Decrease the incubation time with this compound.
-
Adjust Instrument Settings: Reduce the integration time on the luminometer.[14]
-
Promoter Strength: Using a very strong promoter (e.g., CMV) can lead to excessive reporter expression.[5] Consider using a weaker promoter if saturation is a persistent issue.
Problem: Poor Reproducibility Between Experiments
Q: I am unable to reproduce results from a previous experiment. What factors could have changed?
A: Poor inter-assay reproducibility suggests a critical variable has changed between runs.
-
Cell Passage Number: Use cells within a consistent and limited range of passage numbers. High passage numbers can lead to changes in cell behavior, including androgen sensitivity.[15]
-
Reagent Lots: A new lot of serum, media, or key reagents can significantly alter results. When switching to a new lot, it is advisable to perform a bridging experiment to confirm consistency.[7]
-
Compound Stability: this compound stock solutions can degrade over time, even when frozen.[11] Avoid using old stock solutions and minimize freeze-thaw cycles.
-
Environmental Conditions: Changes in incubator CO₂, temperature, or humidity can affect cell health and growth rates, impacting the assay outcome.
-
Normalization Control: Ensure your normalization control (e.g., Renilla luciferase) is behaving consistently between experiments.
Section 3: Protocols and Data
Data Presentation: Relative Binding Affinity (RBA)
This compound's potency is rooted in its high binding affinity for the androgen receptor compared to other steroids.
| Compound | Receptor | Relative Binding Affinity (%) | Citation |
| Testosterone | Androgen Receptor | 100% (Reference) | [10] |
| This compound | Androgen Receptor | ~180% | [10][16] |
| Progesterone | Progesterone Receptor | 100% (Reference) | [10] |
| This compound | Progesterone Receptor | ~306% | [10] |
Note: RBA values can vary slightly based on the specific assay conditions.
Experimental Protocol: General Androgen Receptor Reporter Assay
This protocol outlines the key steps for a typical luciferase-based bioassay. Critical steps for minimizing variability are highlighted.
Detailed Steps:
-
Cell Culture & Plating (Day 1):
-
Culture cells (e.g., HEK293, CHO, U2-OS) under standard conditions.[3][17] Use cells with a consistent, low passage number.[15]
-
Trypsinize and count cells. Plate them at a pre-determined optimal density in a white, opaque 96-well plate suitable for luminescence. This minimizes signal cross-talk between wells.[5][14]
-
-
Transient Transfection (Day 2):
-
Prepare a master mix containing:
-
Expression plasmid for the human Androgen Receptor (AR).
-
Reporter plasmid with a Firefly luciferase gene downstream of an Androgen Response Element (ARE).
-
Control plasmid with a Renilla luciferase gene driven by a constitutive promoter (e.g., TK).
-
Transfection reagent (e.g., Lipofectamine).
-
-
Follow the manufacturer's protocol to transfect the cells. The ratio of DNA to reagent is a critical parameter to optimize for high efficiency and low toxicity.[8]
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Start from a concentrated stock solution in DMSO or ethanol. The final solvent concentration in all wells, including the vehicle control, must be constant and low (<0.1%).
-
Gently remove the transfection medium and replace it with the medium containing the compound dilutions.
-
Incubate for a predetermined optimal time (e.g., 18-24 hours).
-
-
Cell Lysis and Luminescence Measurement (Day 4):
-
Remove the medium from the wells.
-
Wash cells gently with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Use a plate-reading luminometer, preferably with automatic injectors, to first inject the Firefly luciferase substrate and measure the signal, followed by injection of the Stop & Glo® reagent to quench the first signal and activate the Renilla luciferase signal.[18]
-
Data Analysis: For each well, divide the Firefly luminescence value by the Renilla luminescence value. Plot the normalized response against the concentration of this compound to generate a dose-response curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Reporter Gene | VectorBuilder [en.vectorbuilder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buy this compound (EVT-12915981) | 10110-86-8 [evitachem.com]
- 12. canadianmadelabs.com [canadianmadelabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
improving the stability of Dimethyltrienolone stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Dimethyltrienolone (Metribolone, R1881) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing this compound stock solutions. DMSO is often preferred for creating high-concentration stocks (e.g., 10 mM) due to its excellent solvating properties for many organic molecules.[1][2] Ethanol is also a suitable solvent, particularly for in vivo studies where DMSO may have undesired effects.[3] The choice of solvent should be guided by the specific requirements of your experiment, including the final desired concentration and the tolerance of your experimental system to the solvent.
Q2: How should I properly dissolve this compound powder?
A2: To ensure complete dissolution, it is recommended to add the solvent to the accurately weighed this compound powder and then vortex the solution thoroughly. If the powder does not fully dissolve, gentle warming of the solution (e.g., in a 37°C water bath) or sonication can be employed to aid dissolution.[4][5] Always visually inspect the solution to ensure there are no undissolved particulates before use.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[6] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][6] For short-term storage, solutions can be kept at 4°C. This compound is known to be light-sensitive, so it is crucial to store the solutions in light-protected vials (e.g., amber vials) or wrapped in foil.
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
A4: While specific data for this compound is limited, studies on other small molecules in DMSO suggest that solutions can be stable for a number of freeze-thaw cycles. However, to ensure the integrity and concentration of your stock solution, it is strongly recommended to minimize freeze-thaw cycles by preparing single-use aliquots.[5][6]
Q5: What are the signs of degradation in a this compound stock solution?
A5: Signs of degradation can include a change in the color of the solution, the appearance of precipitates that do not redissolve upon warming, or a decrease in the expected biological activity in your experiments. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Crystallization or precipitation in the stock solution upon storage at low temperatures. | The compound's solubility is reduced at lower temperatures, or the solution is supersaturated. | Gently warm the solution in a 37°C water bath and vortex or sonicate to redissolve the precipitate.[4] If the issue persists, consider preparing a fresh stock at a slightly lower concentration. For long-term storage, ensure the solvent is anhydrous, as absorbed water can reduce solubility. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media). | This compound has low aqueous solubility, and the rapid change in solvent polarity causes it to precipitate. | Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of a co-solvent that is miscible with both DMSO and the aqueous medium (e.g., ethanol or the culture medium itself). Then, add this intermediate dilution to the final volume of the aqueous medium with gentle mixing.[9] |
| Inconsistent or weaker-than-expected experimental results. | The stock solution may have degraded due to improper storage (e.g., exposure to light, excessive freeze-thaw cycles) or the initial concentration may be inaccurate. | Prepare a fresh stock solution from powder following the recommended protocols. Verify the concentration of the new stock solution if possible. Always use single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] |
| Discoloration of the stock solution. | This may indicate chemical degradation of this compound. | Discard the discolored solution and prepare a fresh stock. Ensure proper storage conditions, including protection from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 298.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.98 mg of this compound powder.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 298.42 g/mol x 1000 = 2.98 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Securely cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. For long-term storage, store the aliquots at -80°C. For short-term use (up to one month), storage at -20°C is acceptable.[6]
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound reference standard solution of the same concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of the stored this compound stock solution.
-
Prepare a fresh reference standard solution of this compound at the identical concentration in the same solvent.
-
Dilute both the test sample and the reference standard to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the reference standard to determine the retention time of intact this compound and to establish a baseline peak area.
-
Inject the test sample.
-
Analyze the chromatogram of the test sample for:
-
A decrease in the peak area of this compound compared to the reference standard, which would indicate degradation.
-
The appearance of new peaks, which would represent degradation products.
-
-
-
Data Interpretation: Calculate the percentage of this compound remaining in the stored sample relative to the fresh reference standard. A significant decrease in the main peak area or the presence of new peaks indicates instability under the tested storage conditions.
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. benchchem.com [benchchem.com]
accounting for progesterone receptor cross-reactivity in results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for progesterone (B1679170) receptor (PR) cross-reactivity in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is progesterone receptor (PR) cross-reactivity?
A1: Progesterone receptor (PR) cross-reactivity refers to the binding of ligands other than progesterone to the receptor. Due to structural similarities in the ligand-binding domains of steroid receptors, other endogenous hormones, their metabolites, or synthetic compounds can bind to PR, potentially leading to inaccurate experimental results.[1]
Q2: Which molecules are known to cross-react with the progesterone receptor?
A2: PR can be activated by various steroid hormones. Glucocorticoids and mineralocorticoids can bind to PR and elicit progesterone-like effects.[2] Synthetic progestins used in various therapies can also exhibit significant binding to PR. Furthermore, some anti-progestins show a similar binding affinity for both the glucocorticoid receptor (GR) and PR.[3]
Q3: In which experimental assays is PR cross-reactivity a significant concern?
A3: PR cross-reactivity is a concern in several common assays, including:
-
Immunoassays (ELISA, RIA): These assays rely on antibodies for detection. If the antibody is not highly specific, it may recognize and bind to structurally similar molecules, leading to false-positive results.[4][5]
-
Immunohistochemistry (IHC): Similar to immunoassays, the specificity of the primary antibody is crucial. Cross-reactivity can lead to non-specific staining and incorrect interpretation of protein expression and localization.[6]
-
Ligand-Binding Assays: These assays measure the direct interaction between a ligand and the receptor. Any unlabeled compound in the sample that can bind to PR will compete with the labeled ligand, affecting the accuracy of binding affinity measurements.[7]
Q4: What are the consequences of unaccounted-for PR cross-reactivity?
Troubleshooting Guides
Issue 1: Unexpectedly High Signal or False Positives in a Progesterone Competitive ELISA
Possible Cause: The primary antibody may be cross-reacting with other steroids or metabolites in the sample.
Troubleshooting Steps:
-
Review the Antibody Specificity: Check the manufacturer's datasheet for cross-reactivity data against a panel of related steroid hormones.
-
Run a Specificity Test: Test the antibody against a panel of potentially cross-reactive steroids (e.g., cortisol, testosterone, synthetic progestins) at concentrations relevant to your experimental conditions.
-
Sample Purification: If specific cross-reactants are identified, consider using a sample purification method, such as chromatography, to remove interfering compounds before the assay.
-
Use a Different Antibody: If significant cross-reactivity is confirmed, source a monoclonal antibody with higher specificity.
-
Confirm with an Alternative Method: Use a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the concentration of progesterone in your samples.
Issue 2: Non-Specific Staining in Progesterone Receptor Immunohistochemistry (IHC)
Possible Cause: The primary antibody may be cross-reacting with other antigens, or there may be issues with the staining protocol.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a dilution series to determine the optimal concentration of the primary antibody that maximizes specific staining while minimizing background.[8]
-
Include Proper Controls:
-
Positive Tissue Control: Use tissue known to express PR to confirm the staining protocol is working correctly.[6]
-
Negative Tissue Control: Use tissue known not to express PR to check for non-specific antibody binding.[6]
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen to assess background staining.
-
-
Antigen Retrieval Optimization: Experiment with different antigen retrieval methods (heat-induced or enzymatic) and incubation times, as this can impact antibody binding and specificity.[9]
-
Blocking: Ensure adequate blocking of non-specific binding sites using an appropriate blocking buffer (e.g., normal serum from the secondary antibody host species).
-
Antibody Validation: If problems persist, validate the primary antibody's specificity using techniques like Western blotting or by testing on tissue from a PR knockout animal model.[8]
Data Presentation
Table 1: Relative Binding Affinity (RBA) of Various Steroids for Progesterone and Glucocorticoid Receptors.
| Steroid Hormone | RBA for Progesterone Receptor (%) | RBA for Glucocorticoid Receptor (%) |
| Progesterone | 100 | 1-6 |
| 17-alpha Hydroxyprogesterone (B1663944) Caproate (17-OHPC) | 26-30 | 4 |
| Dexamethasone | 0.2 | 100 |
| Corticosterone | 2.6 | 85 |
Data compiled from studies on rabbit and recombinant human receptors.[10][11]
Experimental Protocols
Protocol 1: Competitive Ligand-Binding Assay using Fluorescence Polarization
This protocol provides a framework for determining the binding affinity of a test compound for the progesterone receptor.
Principle: A fluorescently labeled progesterone analog (tracer) binds to the PR's ligand-binding domain (LBD), resulting in a high fluorescence polarization (FP) signal. A test compound that binds to the PR-LBD will compete with the tracer, displacing it and causing a decrease in the FP signal.[7]
Materials:
-
Purified Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently labeled progesterone tracer
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
Test compound and known PR ligands (e.g., progesterone, RU486) for controls
-
Low-volume, black microplates (384-well recommended)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compound and control ligands in assay buffer. Prepare working solutions of PR-LBD and the fluorescent tracer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compounds, controls, or vehicle to the wells of the microplate.
-
Addition of PR-LBD and Tracer: Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer. Add this premix to each well.
-
Incubation: Incubate the plate at room temperature, protected from light. Optimal incubation time (typically 1-4 hours) should be determined empirically.[7]
-
Measurement: Measure the fluorescence polarization using a plate reader with the appropriate excitation and emission wavelengths for the tracer.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the tracer binding (IC50 value) by plotting the FP signal against the log of the competitor concentration.
Protocol 2: Validation of a Primary Antibody for Progesterone Receptor IHC
Objective: To confirm the specificity of a primary antibody for the progesterone receptor in your target tissue.
Procedure:
-
Antibody Dilution Series: Perform IHC on known PR-positive tissue using a range of primary antibody dilutions to determine the optimal concentration that provides strong, specific staining with low background.[8]
-
Inclusion of Controls:
-
Specificity Confirmation (Choose one or more):
-
Western Blot Analysis: Perform a Western blot on lysates from PR-positive and PR-negative cells or tissues. A specific antibody should detect a band at the correct molecular weight for PR only in the positive lysate.
-
Knockout/Knockdown Validation: If available, perform IHC on tissue from a PR knockout or knockdown animal model. The specific antibody should show no staining in the knockout/knockdown tissue.[8]
-
Peptide Block: Pre-incubate the primary antibody with the immunizing peptide. This should block the antibody's binding site and result in a loss of staining in the PR-positive tissue.
-
Visualizations
Caption: Troubleshooting workflow for unexpected IHC staining results.
Caption: Simplified diagram of steroid receptor signaling and cross-reactivity.
Caption: Principle of a competitive fluorescence polarization (FP) binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucocorticoid and mineralocorticoid cross-talk with progesterone receptor to induce focal adhesion and growth inhibition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to glucocorticoid and progesterone receptors alter cell fate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen and progesterone receptor testing in breast carcinoma: concordance of results between local and reference laboratories in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocare.net [biocare.net]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a new Custom Polyclonal Progesterone Receptor Antibody for Immunohistochemistry in the Female Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomeme.ca [genomeme.ca]
- 10. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Hepatotoxic Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hepatotoxic effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe unexpected signs of hepatotoxicity in my animal study?
A1: If you observe unexpected signs of liver toxicity, such as elevated liver enzymes, histopathological changes, or clinical signs (e.g., jaundice, lethargy), it is crucial to first confirm the findings. Repeat the liver enzyme measurements and have a board-certified veterinary pathologist review the histopathology.[1] Concurrently, you should review your study protocol and in-life records to identify any potential confounding factors. Key areas to investigate include:
-
Dosing accuracy: Verify the formulation, concentration, and administration of the test compound.
-
Animal health status: Ensure the animals were healthy prior to the study and rule out any underlying infections or diseases.
-
Environmental factors: Review housing conditions, diet, and water quality, as these can influence liver function.[2]
-
Vehicle effects: If a vehicle was used to deliver the test compound, assess its potential for hepatotoxicity.
Q2: Which biomarkers are most reliable for assessing hepatotoxicity in animal models?
A2: A combination of biomarkers is recommended for a comprehensive assessment of liver injury.[3][4] These can be categorized as:
-
Conventional Biomarkers: These are widely used and readily available.[4]
-
Alanine aminotransferase (ALT): A sensitive marker for acute hepatocellular injury.[5]
-
Aspartate aminotransferase (AST): Also indicates hepatocellular damage but is less specific than ALT as it is also found in other tissues like muscle.[5]
-
Alkaline phosphatase (ALP): An indicator of cholestasis (impaired bile flow).[4]
-
Total Bilirubin (TBIL): Elevated levels can indicate impaired liver excretory function or cholestasis.[6]
-
Albumin and Total Protein: Decreased levels can reflect impaired synthetic function of the liver in chronic injury.[3]
-
-
Novel and Mechanistic Biomarkers: These can provide more specific information about the type and mechanism of liver injury.
-
Glutamate dehydrogenase (GLDH): A mitochondrial enzyme that is a more specific marker for liver necrosis than ALT and AST.[4]
-
MicroRNAs (e.g., miR-122): Highly specific to the liver and can be sensitive indicators of various types of liver injury.[7]
-
High mobility group box 1 (HMGB1): A marker of necrosis and inflammation.
-
Q3: How can I distinguish between direct hepatotoxicity and idiosyncratic drug-induced liver injury (DILI) in my animal model?
A3: Distinguishing between intrinsic (direct) and idiosyncratic DILI in preclinical models is challenging.[10][11]
-
Intrinsic DILI is typically dose-dependent, occurs in a high proportion of animals, and has a relatively short and predictable onset.[12][13] Animal models for intrinsic DILI often involve administering a high dose of a known hepatotoxin.[12]
-
Idiosyncratic DILI is rare, not clearly dose-related, and has a variable onset.[10][13] It is thought to involve a complex interplay of host-specific factors, the drug's properties, and environmental factors.[10][14] Standard animal models often fail to predict idiosyncratic DILI.[10] Specialized models, such as co-administration of the test compound with a small, non-toxic dose of lipopolysaccharide (LPS) to induce an inflammatory state, may help unmask potential idiosyncratic liabilities.[14][15]
Troubleshooting Guides
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing, underlying subclinical disease in some animals, or genetic variability within the animal strain.[2][14]
-
Troubleshooting Steps:
-
Review Dosing Technique: Ensure consistent administration volume and technique for all animals. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
-
Health Screening: Implement a more rigorous health screening of animals before study initiation.
-
Consider Animal Strain: Be aware of known strain-dependent differences in drug metabolism and susceptibility to hepatotoxicity.[16] For example, some mouse strains are more susceptible to acetaminophen-induced liver injury than others.[12][16]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 2: Histopathological findings do not correlate with serum biomarker changes.
-
Possible Cause: The timing of sample collection may not be optimal to capture both peaks in enzyme release and the full development of histopathological lesions. Some compounds may cause liver dysfunction without overt cell death.
-
Troubleshooting Steps:
-
Time-Course Study: Conduct a pilot study with staggered necropsy time points to establish the temporal relationship between biomarker changes and histopathology for your specific compound. For example, in acetaminophen-induced injury, inflammation follows the initial cell death.[17]
-
Incorporate Functional Markers: In addition to markers of cell death, assess markers of liver function, such as bile acids or ammonia.
-
Utilize Special Stains: Employ specific histochemical stains (e.g., Oil Red O for steatosis, Masson's trichrome for fibrosis) to better characterize the nature of the liver injury.
-
Issue 3: A potential hepatoprotective agent is ineffective in mitigating toxicity.
-
Possible Cause: The protective agent may not be targeting the primary mechanism of toxicity, or the dose and timing of its administration may be suboptimal.[2]
-
Troubleshooting Steps:
-
Mechanism of Action: Ensure the hepatoprotective agent's mechanism aligns with the known or hypothesized mechanism of toxicity of your test compound. For example, N-acetylcysteine (NAC) is highly effective against acetaminophen (B1664979) toxicity because it replenishes glutathione (B108866) stores that are depleted by the reactive metabolite.[8][9][18][19]
-
Dose and Timing Optimization: The timing of administration of the protective agent is often critical.[2] In many cases, pretreatment is necessary.[2] Conduct a dose-response and time-course study for the protective agent.
-
Bioavailability: Confirm that the protective agent is being absorbed and reaching the liver at sufficient concentrations.
-
Quantitative Data Summary
Table 1: Common Hepatotoxins and Dosing Regimens in Rodent Models
| Hepatotoxin | Animal Model | Typical Dosing Regimen | Expected Onset of Peak Injury | Key Pathological Features |
| Acetaminophen (Paracetamol) | Mouse (Fasted) | 300-600 mg/kg, single intraperitoneal (IP) injection | 6-24 hours | Centrilobular necrosis |
| Carbon Tetrachloride (CCl4) | Rat/Mouse | 0.5-2 mL/kg, single IP injection or oral gavage (often in corn oil) | 24-48 hours | Centrilobular necrosis, steatosis |
| Thioacetamide | Rat | 50 mg/kg, repeated IP injections to induce fibrosis | Chronic administration | Bridging necrosis, cirrhosis |
| D-Galactosamine/LPS | Rat | 400 mg/kg D-GalN and 20 µg/kg LPS, single IP injection | 6-8 hours | Widespread apoptosis and necrosis, inflammation |
| Methotrexate | Rat | 20 mg/kg, single IP injection | 4-5 days | Steatosis, necrosis, inflammation |
Note: These are general guidelines. Optimal doses and timing should be determined in pilot studies.
Table 2: Expected Changes in Key Hepatotoxicity Biomarkers
| Biomarker | Hepatocellular Injury (e.g., Acetaminophen) | Cholestatic Injury (e.g., Bile Duct Ligation) |
| ALT | Markedly elevated (often >10x ULN) | Mildly elevated |
| AST | Markedly elevated | Mildly elevated |
| ALP | Mildly elevated | Markedly elevated |
| Total Bilirubin | May be elevated in severe cases | Markedly elevated |
| GLDH | Markedly elevated | Mildly elevated |
ULN = Upper Limit of Normal
Experimental Protocols
Protocol 1: Induction of Acute Hepatotoxicity with Acetaminophen (APAP) in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimate animals for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-14 hours) before APAP administration to deplete glutathione stores, which sensitizes them to toxicity.[16]
-
APAP Preparation: Prepare a solution of APAP in warm (50-60°C) sterile saline. A typical concentration is 30-40 mg/mL. Ensure the APAP is fully dissolved. Cool to room temperature before injection.
-
Dosing: Weigh each mouse and administer a single intraperitoneal (IP) injection of APAP at a dose of 300-500 mg/kg.
-
Post-Dosing: Return food to the cages 2 hours after dosing. Monitor animals for clinical signs of toxicity.
-
Sample Collection: At selected time points (e.g., 4, 8, 24 hours) post-injection, euthanize mice.
-
Blood Collection: Collect blood via cardiac puncture for serum separation and analysis of liver enzymes (ALT, AST).
-
Liver Collection: Perfuse the liver with saline, then excise it. Take sections for histopathological analysis (fix in 10% neutral buffered formalin) and snap-freeze other sections in liquid nitrogen for molecular and biochemical analyses.
-
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.[20]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): This is the standard stain for routine morphological evaluation.
-
Special Stains (as needed):
-
Masson's Trichrome: To assess collagen deposition and fibrosis.
-
Periodic acid-Schiff (PAS): To visualize glycogen (B147801) stores.
-
Oil Red O (on frozen sections): To detect lipid accumulation (steatosis).
-
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for features of liver injury, including:[21]
-
Necrosis (type and location, e.g., centrilobular, focal)
-
Apoptosis
-
Inflammation (type and distribution of inflammatory cells)
-
Steatosis (fatty change)
-
Cholestasis
-
Fibrosis
-
Visualizations
Caption: Experimental workflow for identifying and mitigating hepatotoxicity.
Caption: Acetaminophen metabolism and toxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventing Drug-Induced Liver Injury: How Useful Are Animal Models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. agrojournal.org [agrojournal.org]
Technical Support Center: Refining Detection Methods for Low Concentrations of Dimethyltrienolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the detection of low concentrations of Dimethyltrienolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at low concentrations challenging?
This compound (developmental code name RU-2420) is an extremely potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1][2] It is a derivative of 19-nortestosterone (nandrolone) and is considered one of the most potent AAS ever developed.[2][3] Its high potency is attributed to its exceptionally high binding affinity for both the androgen and progesterone (B1679170) receptors.[1][3] The challenge in detecting low concentrations stems from its administration in microdoses, the complexity of biological matrices, and the potential for rapid metabolism.[4]
Q2: What are the primary analytical methods for detecting low concentrations of this compound?
The gold-standard methods for detecting trace amounts of anabolic steroids like this compound are chromatography-mass spectrometry techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and specificity.[3] It generally requires less sample preparation and avoids the need for chemical derivatization, as the conjugated π-electron systems of steroids like this compound are well-suited for electrospray ionization (ESI).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard and powerful technique for steroid analysis.[3][5] For compounds like this compound, a chemical derivatization step is often necessary to improve volatility and chromatographic properties for GC analysis.[3][6] GC coupled with tandem mass spectrometry (GC-MS/MS) enhances selectivity and provides better signal-to-noise ratios, making it highly effective for confirmatory analysis in complex matrices.[7][8]
Q3: Are there alternative or emerging detection methods?
Yes, other methods are being developed and utilized:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOFMS (Quadrupole Time-of-Flight) provide accurate mass measurements, which can be used to determine the elemental composition of an analyte, offering an additional layer of confirmation.[9][10]
-
Biosensors: These are emerging as promising tools for rapid and sensitive detection.[11] Methods include immunosensors and molecularly imprinted polymer (MIP)-based electrochemical sensors that can offer label-free detection with very low limits of detection.[12][13]
-
Immunoassays (ELISA): These can be used for screening purposes and can be designed in a multiplex format to detect several anabolic steroids simultaneously.[14] However, they can be limited by cross-reactivity with structurally similar compounds.[15]
Q4: How does this compound interact with its biological targets?
This compound is a potent agonist of the androgen receptor (AR) and also binds strongly to the progesterone receptor (PR).[2][3] Upon binding to the AR, the activated receptor complex translocates to the nucleus and modulates the expression of genes related to protein synthesis and muscle growth.[3] Its high binding affinity, reported to be approximately 180% that of testosterone (B1683101) for the AR, makes it a valuable reference compound in competitive binding assays.[3][16]
Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
-
Possible Cause 1: Inefficient Sample Extraction.
-
Solution: this compound and its metabolites must be efficiently extracted from the biological matrix (e.g., urine, serum). Optimize your extraction procedure. Liquid-liquid extraction (LLE) with solvents like tert-butyl methyl ether (TBME) or solid-phase extraction (SPE) using C18 or mixed-mode cartridges are common.[17][18] Ensure the pH of the sample is adjusted correctly to facilitate extraction.[18]
-
-
Possible Cause 2: Analyte Degradation.
-
Possible Cause 3: Ineffective Ionization (LC-MS/MS).
-
Possible Cause 4: Poor Derivatization (GC-MS).
-
Solution: Complete derivatization is crucial for GC-MS analysis. Use fresh derivatizing agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH4I) and an agent like ethanethiol (B150549) to ensure efficient silylation.[6][21] Optimize reaction time and temperature (e.g., 60°C for 20-40 minutes).[6][21]
-
Issue 2: High Background Noise or Matrix Effects
-
Possible Cause 1: Insufficient Sample Cleanup.
-
Solution: Matrix components (salts, proteins, lipids) can interfere with detection, causing ion suppression or enhancement.[20] Implement a more rigorous cleanup protocol. This can include protein precipitation, LLE, or SPE.[17][22] For very complex matrices, consider using more selective SPE cartridges or multi-step cleanup procedures.[17]
-
-
Possible Cause 2: Co-elution of Interfering Compounds.
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are of high purity and free from contamination. Run procedural blanks to identify sources of background noise.
-
Issue 3: Poor Peak Shape in Chromatography
-
Possible Cause 1: Column Overload or Degradation.
-
Solution: Ensure the amount of sample injected is within the column's loading capacity. If peak fronting or tailing persists, the column may be degraded. Replace the guard column or the analytical column if necessary.
-
-
Possible Cause 2: Inappropriate Mobile Phase or pH (LC).
-
Solution: Ensure the mobile phase is properly mixed and degassed. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure compatibility between your sample solvent and the initial mobile phase conditions to prevent peak distortion.
-
-
Possible Cause 3: Active Sites in GC System.
-
Solution: Active sites in the GC inlet or column can cause peak tailing, especially for polar analytes. Ensure the inlet liner is clean and deactivated. Using a fresh, high-quality column can also mitigate this issue.
-
Data Presentation
Table 1: Comparison of Detection Limits for Anabolic Steroids using Mass Spectrometry Techniques
| Analytical Method | Analyte Class | Matrix | Typical Limit of Detection (LOD) | Reference |
| LC-MS/MS | Exogenous Anabolic Steroids | Urine | 1 - 10 ng/mL | [23] |
| LC-MS/MS | Various Steroids | Bovine Muscle | 0.3 ng/g | [24] |
| LC-MS/MS | Stanozolol Metabolite | Urine | 20 pg/mL | [4] |
| GC-MS/MS | Trenbolone | Urine | ~1.5 µg/L (spiked sample) | [8] |
| LC/MSD TOF | Anabolic Steroids | Urine | 1 - 2 ng/mL | [9] |
| LC-MS/MS | Endogenous Steroids | Serum | 0.005 - 1 ng/mL | [22] |
Note: The limit of detection for this compound specifically is not widely published due to its status as a research compound, but it is expected to be in the low pg/mL to ng/mL range with optimized targeted methods, similar to other potent synthetic steroids.[4]
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound in Urine (General Workflow)
-
Sample Preparation & Hydrolysis:
-
To 2-3 mL of urine, add an appropriate internal standard (e.g., a deuterated analog).
-
Add phosphate (B84403) buffer to adjust the pH to ~7.0.
-
Add β-glucuronidase from E. coli to hydrolyze conjugated metabolites.[6]
-
Incubate the mixture for 1 hour at 50-55°C.[6]
-
-
Extraction (LLE):
-
Allow the sample to cool to room temperature.
-
Alkalinize the sample to pH 9-10 with a potassium carbonate/bicarbonate buffer.[6][18]
-
Add 5-6 mL of a suitable organic solvent (e.g., tert-butyl methyl ether, TBME).[6][18]
-
Vortex for 5 minutes and centrifuge for 5 minutes at >2500 rpm to separate the layers.[6]
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[6]
-
Reconstitute the dry residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).[22]
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a lower percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Select a precursor ion (e.g., [M+H]+ for this compound) and at least two specific product ions for confident identification and quantification.
-
Protocol 2: GC-MS Detection of this compound in Urine (General Workflow)
-
Sample Preparation, Hydrolysis & Extraction:
-
Follow steps 1 and 2 from the LC-MS/MS protocol.
-
-
Evaporation and Derivatization:
-
Evaporate the organic solvent to complete dryness under nitrogen.[6] It is critical that no water remains as it will interfere with the derivatization reaction.
-
Add 50-100 µL of a derivatizing agent mixture, such as MSTFA/NH4I/ethanethiol (e.g., 1000:2:5 v/w/v).[6]
-
Seal the vial and heat at 60°C for 20-40 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6][21]
-
-
GC-MS Analysis:
-
Column: A low-polarity capillary column suitable for steroid analysis (e.g., DB-1ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1-3 µL in splitless mode.
-
Temperature Program: Start at a moderate temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300-320°C) to elute the derivatized steroid.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for initial identification or Selected Ion Monitoring (SIM) for targeted analysis to increase sensitivity. For GC-MS/MS, select a precursor ion and corresponding product ions.
-
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Simplified androgen receptor (AR) signaling pathway.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 4. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Urine testing for designer steroids by liquid chromatography with androgen bioassay detection and electrospray quadrupole time-of-flight mass spectrometry identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. neliti.com [neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. dshs-koeln.de [dshs-koeln.de]
- 21. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimethyltrienolone and Methyltrienolone (R1881) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent synthetic androgens, Dimethyltrienolone (RU-2420) and Methyltrienolone (B1676529) (Metribolone or R1881). Both compounds are notable for their high affinity for the androgen receptor (AR) and are valuable tools in endocrinological and pharmacological research. This document aims to objectively compare their performance based on available experimental data, offering insights into their respective properties and applications.
Physicochemical Properties
This compound and Methyltrienolone are structurally related synthetic anabolic-androgenic steroids (AAS) derived from nandrolone. The key structural difference lies in the presence of an additional methyl group at the 7α position in this compound, which significantly influences its metabolic stability and binding affinity.[1]
| Property | This compound | Methyltrienolone (R1881) |
| IUPAC Name | (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | (8S,13S,14S,17S)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Chemical Formula | C₂₀H₂₆O₂ | C₁₉H₂₄O₂ |
| Molar Mass | 298.42 g/mol | 284.39 g/mol |
| Synonyms | RU-2420, 7α,17α-Dimethyltrenbolone | Metribolone, R1881, 17α-Methyltrenbolone |
| Structural Relationship | 7α-methyl derivative of Methyltrienolone |
Pharmacodynamics: Receptor Binding and Potency
Both this compound and Methyltrienolone are extremely potent agonists of the androgen receptor.[1][2] Their high affinity makes them useful as reference ligands in competitive binding assays.
Table 2.1: Comparative Receptor Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (RBA) % | Dissociation Constant (Kd) | Reference |
| This compound | Androgen Receptor (AR) | ~180% (vs. Testosterone) | Not consistently reported in comparative studies | [1] |
| Progesterone Receptor (PR) | High, significant binding | Not consistently reported in comparative studies | [1] | |
| Methyltrienolone (R1881) | Androgen Receptor (AR) | 1.5-2.0 fold higher than DHT | 0.56 ± 0.06 nM | [3] |
| Progesterone Receptor (PR) | High, significant binding | Not consistently reported | [4] | |
| Glucocorticoid Receptor (GR) | Binds with notable affinity | Not consistently reported | [5] | |
| Mineralocorticoid Receptor (MR) | Affinity similar to aldosterone (B195564) (acts as an antagonist) | Not consistently reported | [6] | |
| Testosterone (B1683101) | Androgen Receptor (AR) | 100% (Reference) | - | [1] |
| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor (AR) | - | 0.72 ± 0.11 nM | [3] |
Note: The binding affinity data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Direct head-to-head comparative studies are limited.
Table 2.2: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Potency | Androgenic Potency | Method of Assessment | Reference |
| This compound | >100 times that of methyltestosterone | >100 times that of methyltestosterone | Animal bioassays (e.g., Hershberger assay in castrated rats) | [1][7][8] |
| Methyltrienolone (R1881) | 120 to 300 times the oral potency of methyltestosterone | 60 to 70 times the potency of methyltestosterone | Animal bioassays (e.g., Hershberger assay in castrated rats) | [2] |
Pharmacokinetics and Metabolism
The structural modifications of these synthetic androgens confer significant resistance to metabolic degradation, enhancing their oral bioavailability and potency.
-
This compound : The presence of both a 17α-methyl group and a 7α-methyl group renders it highly resistant to hepatic metabolism.[1] It is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), nor is it aromatized to estrogens.[7][8] This resistance to metabolism contributes to its extreme potency and also its significant hepatotoxicity.[1]
-
Methyltrienolone (R1881) : The 17α-methyl group protects the molecule from rapid first-pass metabolism in the liver, allowing for oral activity.[2] Similar to this compound, it is not readily metabolized by 5α-reductase or aromatase.[2] However, its high metabolic stability is also associated with a high potential for hepatotoxicity.[2] Studies in human genital skin fibroblasts have shown that R1881 is not metabolized in these cells.[3]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)
-
Radioligand (e.g., [³H]Methyltrienolone (R1881) or [³H]Dihydrotestosterone (DHT))
-
Test compounds (this compound, Methyltrienolone)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Wash Buffer
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, incubate the AR preparation with the radioligand and varying concentrations of the unlabeled test compound. Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled ligand).
-
Separation: After incubation to equilibrium, separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
A mammalian cell line stably or transiently transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compounds (this compound, Methyltrienolone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known AR agonist).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the luciferase activity against the log concentration of the test compound to determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflows for Key Assays.
Conclusion
Both this compound and Methyltrienolone (R1881) are exceptionally potent synthetic androgens that serve as invaluable tools in androgen receptor research. This compound is distinguished by its extreme potency, likely making it one of the most powerful anabolic-androgenic steroids ever synthesized. Its high metabolic stability, conferred by the 7α-methyl group, makes it a stable agonist for in vitro and in vivo studies. Methyltrienolone (R1881) is widely established as a high-affinity radioligand for AR binding assays due to its strong and relatively specific binding.
The choice between these two compounds will depend on the specific experimental needs. For studies requiring a maximally potent and metabolically stable AR agonist, this compound may be the preferred choice. For standardized receptor binding assays, the well-characterized Methyltrienolone (R1881) remains a gold standard. Researchers should be mindful of the high hepatotoxicity associated with both compounds and their potential for off-target binding, particularly Methyltrienolone's affinity for the progesterone, glucocorticoid, and mineralocorticoid receptors. Careful experimental design and data interpretation are crucial when utilizing these powerful research compounds.
References
- 1. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 2. Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [medbox.iiab.me]
Validating the Anabolic Effects of Dimethyltrienolone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic effects of Dimethyltrienolone, a potent synthetic anabolic-androgenic steroid (AAS), in the context of in vivo validation models. Due to the limited availability of public, direct comparative studies on this compound, this document leverages data from a structurally similar and highly potent AAS, Trenbolone, to illustrate the experimental validation of anabolic and androgenic effects.
This compound, also known as Metribolone or R1881, is recognized as one of the most potent anabolic-androgenic steroids ever synthesized. In animal studies, it has demonstrated oral anabolic potency 120 to 300 times that of the reference AAS, methyltestosterone. Its high affinity for the androgen receptor has made it a valuable tool in scientific research. However, its significant hepatotoxicity has precluded its development for medical use.
Comparative Analysis of Anabolic and Androgenic Effects
The standard method for assessing the anabolic and androgenic properties of a steroid in vivo is the Hershberger assay. This assay measures the weight changes in specific androgen-responsive tissues in castrated male rats. The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are markers for androgenic effects.
The following tables present data from a study comparing the effects of Trenbolone Enanthate (a potent, non-aromatizable AAS) and Testosterone Enanthate (the primary male androgen) in orchiectomized (castrated) rats. This data serves as a representative example of the quantitative results obtained from such in vivo studies.
Table 1: Effects on Anabolic and Androgenic Tissues in Orchiectomized Rats
| Treatment Group (29 days) | Dose | Levator Ani/Bulbocavernosus (LABC) Mass (g) | Ventral Prostate Mass (g) | Anabolic/Androgenic Ratio (LABC/Prostate) |
| Sham Control (Intact) | N/A | 0.88 ± 0.03 | 0.29 ± 0.06 | 3.03 |
| Orchiectomized (ORX) + Vehicle | N/A | 0.45 ± 0.00 | 0.07 ± 0.01 | 6.43 |
| ORX + Testosterone Enanthate | 7.0 mg/week | 1.20 ± 0.03 | 0.31 ± 0.04 | 3.87 |
| ORX + Trenbolone Enanthate (Low) | 1.0 mg/week | 1.19 ± 0.04 | 0.15 ± 0.06 | 7.93 |
| ORX + Trenbolone Enanthate (High) | 7.0 mg/week | 1.19 ± 0.04 | 0.18 ± 0.03 | 6.61 |
Data adapted from a study on F344 rats. Values are presented as mean ± SEM.
Table 2: Percentage Change from Orchiectomized Control
| Treatment Group | % Change in LABC Mass (Anabolic) | % Change in Prostate Mass (Androgenic) |
| Testosterone Enanthate | +167% | +343% |
| Trenbolone Enanthate (Low) | +164% | +114% |
| Trenbolone Enanthate (High) | +164% | +157% |
Experimental Protocols
The following is a detailed methodology for a typical in vivo study to assess the anabolic and androgenic effects of a compound, based on the Hershberger assay protocol.
Objective: To determine the anabolic and androgenic potency of a test compound in a castrated male rat model.
Animal Model:
-
Species: Male Sprague-Dawley or F344 rats.
-
Age: Peripubertal (approximately 42 days old).
-
Procedure: Animals are castrated (orchiectomized) to remove the endogenous source of testosterone. A recovery period of 7-10 days is allowed for the androgen-dependent tissues to regress.
Treatment Groups:
-
Group 1: Sham Control: Animals undergo a sham surgery but are not castrated. They receive a vehicle injection.
-
Group 2: Orchiectomized (ORX) + Vehicle: Castrated animals receive a vehicle (e.g., sesame oil) injection. This group serves as the baseline for atrophied androgen-responsive tissues.
-
Group 3: ORX + Reference Androgen: Castrated animals receive a standard dose of a reference compound, such as Testosterone Propionate or Testosterone Enanthate.
-
Group 4+: ORX + Test Compound: Castrated animals receive varying doses of the test compound (e.g., this compound).
Administration:
-
Route: Subcutaneous (s.c.) or intramuscular (i.m.) injection. Oral gavage can also be used for orally active compounds.
-
Duration: Daily or weekly administration for a period of 10 to 29 days.
-
Dosing: Doses are calculated based on the body weight of the animals.
Endpoint Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The following tissues are carefully dissected and weighed to the nearest 0.1 mg:
-
Anabolic Indicator: Levator ani/bulbocavernosus (LABC) muscle complex.
-
Androgenic Indicators: Ventral prostate and seminal vesicles (including fluids).
-
-
Body weight is recorded throughout the study.
Data Analysis:
-
The mean tissue weights for each group are calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between the treatment groups and the control groups.
-
The anabolic-to-androgenic ratio is calculated by dividing the relative increase in the weight of the levator ani muscle by the relative increase in the weight of the ventral prostate or seminal vesicles compared to the castrated control group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Androgen Receptor Signaling Pathway for Anabolic Effects.
Caption: Workflow of the Hershberger Assay for AAS Validation.
Dimethyltrienolone vs. Trenbolone: A Comparative Analysis of Receptor Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic anabolic-androgenic steroids (AAS) Dimethyltrienolone (RU-2420) and Trenbolone. The analysis focuses on their binding affinities to the androgen receptor (AR), in vivo efficacy as determined by anabolic and androgenic potencies, and their downstream signaling pathways. All quantitative data is supported by available experimental findings to aid researchers in understanding the distinct pharmacological profiles of these potent compounds.
Overview and Chemical Structures
This compound and Trenbolone are both derivatives of nandrolone (B1676933) and are recognized for their high potency. This compound, also known as 7α,17α-dimethyltrenbolone, is a synthetic, orally active AAS that was developed for research purposes and never marketed for medical use.[1][2] It is structurally a 17α-alkylated derivative of trenbolone.[3] Trenbolone itself is a potent synthetic analogue of testosterone (B1683101) and has been used in veterinary medicine to promote muscle growth in livestock.[4] Unlike testosterone, Trenbolone is not a substrate for the 5α-reductase enzyme, which is responsible for its reduced androgenic effects in certain tissues.[5]
Receptor Binding Affinity
Both this compound and Trenbolone are potent agonists of the androgen receptor.[1][6] Their high affinity for the AR is a primary determinant of their profound anabolic and androgenic effects.
Table 1: Androgen Receptor (AR) and Progesterone (B1679170) Receptor (PR) Binding Affinities
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |
| This compound | AR | ~180% | Testosterone[2][7] |
| PR | 306% | Progesterone[7] | |
| Trenbolone | AR | ~300-500% | Testosterone[6] |
| AR | Similar to Dihydrotestosterone (DHT) | Dihydrotestosterone[8] | |
| PR | High Affinity | Progesterone[6] | |
| Testosterone | AR | 100% | Testosterone[3] |
| Nandrolone | AR | 154% | Testosterone[3] |
This compound is distinguished by having one of the highest known binding affinities for the androgen receptor among all AAS.[1][7] In preclinical assays, it has demonstrated approximately 180% of the binding affinity of testosterone for the androgen receptor.[2][7] Trenbolone also exhibits a significantly high binding affinity for the AR, estimated to be three to five times that of testosterone.[6] Notably, both compounds also show a high affinity for the progesterone receptor, which may contribute to their overall biological activity.[6][7]
In Vivo Efficacy: Anabolic and Androgenic Potency
The in vivo efficacy of AAS is often characterized by their anabolic (myotrophic) and androgenic activities, typically determined using the Hershberger assay in rats. This assay measures the increase in weight of anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles).
Table 2: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio | Notes |
| This compound | >10,000 | >10,000 | ~10:1 (in assays) | Estimated to be over 100 times the potency of methyltestosterone.[1][3] |
| Trenbolone | ~500 | ~500 | 1:1 | Estimated to be approximately five times more potent than testosterone.[4] |
| Testosterone | 100 | 100 | 1:1 | Reference androgen. |
| Methyltestosterone | 90-115 | 90-115 | 1:1 | Reference AAS for this compound comparison. |
This compound is reported to be one of the most potent AAS ever developed, with an anabolic and androgenic rating estimated to be over 10,000, and in animal bioassays, it was shown to possess more than 100 times the anabolic and androgenic potency of the reference AAS methyltestosterone.[1][3] In specific assays, it has demonstrated an anabolic-to-androgenic ratio of approximately 10:1.[1] Trenbolone is also highly potent, with an estimated anabolic and androgenic rating of 500, making it about five times more potent than testosterone.[4]
Signaling Pathways
Upon binding to the androgen receptor, both this compound and Trenbolone initiate a cascade of intracellular events leading to their anabolic and androgenic effects. The activated AR translocates to the nucleus and modulates the transcription of target genes.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is the primary mechanism of action for both compounds.
Downstream Anabolic Signaling
Beyond the canonical AR pathway, androgens are known to influence other signaling cascades that contribute to muscle hypertrophy. Trenbolone has been shown to enhance myogenic differentiation by modulating the Wnt/β-catenin signaling pathway and increasing levels of Insulin-like Growth Factor 1 (IGF-1).[4][6] While specific studies on this compound's downstream effects are limited, as a potent androgen, it is likely to activate similar anabolic pathways, such as the Akt/mTOR and MAPK/ERK pathways, which are known to be influenced by androgens and play a crucial role in muscle protein synthesis.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Methodology:
-
Preparation of Androgen Receptor Source: A cytosolic fraction containing the androgen receptor is prepared from a suitable tissue, such as the ventral prostate of castrated male rats.
-
Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or Trenbolone).
-
Separation: After incubation to allow binding to reach equilibrium, bound and free radioligand are separated. A common method is the use of charcoal-dextran, where the charcoal adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity of the compound.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
References
- 1. onestop.fit [onestop.fit]
- 2. epa.gov [epa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Anabolic ratio and Androgenic ratio chart | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 6. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Anabolic Potential of this compound (DMT) for Muscle Growth | Risks & Benefits [3rd-degree.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Dimethyltrienolone's Potency in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This document, therefore, serves as a framework for researchers aiming to conduct such comparative studies. It outlines the necessary experimental protocols, data presentation structures, and the underlying biological pathways pertinent to Dimethyltrienolone's mechanism of action.
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison of this compound's potency, experimental data should be summarized in a clearly structured table. Below is a template for presenting such findings. The selection of cell lines should include those commonly used in androgen research, such as MDA-kb2 (a human breast cancer cell line stably transfected with an androgen-responsive reporter), LNCaP (an androgen-sensitive human prostate adenocarcinoma cell line), PC-3 (a human prostate cancer cell line with low AR expression), and VCaP (a human prostate cancer cell line that overexpresses the androgen receptor).
Table 1: Comparative Potency of this compound (Conceptual Data)
| Cell Line | Assay Type | Parameter | Potency Value (nM) |
| MDA-kb2 | AR Luciferase Reporter | EC50 | Hypothetical Value |
| LNCaP | AR Competitive Binding | Ki | Hypothetical Value |
| LNCaP | Gene Expression (PSA) | EC50 | Hypothetical Value |
| VCaP | Cell Proliferation | EC50 | Hypothetical Value |
| PC-3 (AR-transfected) | AR Luciferase Reporter | EC50 | Hypothetical Value |
Note: The values in this table are placeholders. Researchers would populate this table with their experimentally derived data.
Key Parameters:
-
EC50 (Half-maximal effective concentration): Represents the concentration of this compound that elicits 50% of the maximum biological response in a given assay. A lower EC50 value indicates higher potency.
-
Ki (Inhibition constant): Indicates the binding affinity of this compound to the androgen receptor. It is the concentration of the competing ligand (DMT) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assays central to determining the potency of androgens like this compound.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the androgen receptor, leading to the expression of a reporter gene (luciferase).
-
Cell Culture and Seeding:
-
Culture MDA-kb2 cells, or another suitable cell line stably or transiently transfected with an androgen receptor expression vector and an androgen-responsive luciferase reporter plasmid, in the recommended medium.
-
Seed the cells in 96-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control and a positive control (e.g., dihydrotestosterone, DHT).
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and add a luciferase substrate according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTS assay) if necessary.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
-
Preparation of Cell Lysate:
-
Culture a cell line with high AR expression (e.g., LNCaP) and harvest the cells.
-
Prepare a cytosolic extract containing the androgen receptor through cell lysis and centrifugation.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-methyltrienolone, R1881) with the cell lysate in the presence of increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and lysate only) and non-specific binding (radioligand, lysate, and a high concentration of a non-labeled androgen).
-
-
Separation of Bound and Free Radioligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of the radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway central to this compound's action.
Caption: Experimental workflow for assessing this compound's potency.
Caption: this compound's mechanism via the Androgen Receptor pathway.
References
Unmasking Tissue Selectivity: A Comparative Analysis of Dimethyltrienolone and Novel SARMs
For researchers, scientists, and drug development professionals, the quest for anabolic agents that promote muscle and bone growth while minimizing androgenic side effects remains a critical endeavor. This guide provides an objective comparison of the tissue-selective activity of the potent anabolic-androgenic steroid (AAS) Dimethyltrienolone against a panel of well-characterized Selective Androgen Receptor Modulators (SARMs). By examining available preclinical data, this report aims to illuminate the differing pharmacological profiles of these compounds.
This compound (RU-2420) is a synthetic, orally active AAS derived from nandrolone.[1][2] It is recognized for its exceptionally high potency, with animal bioassays suggesting it possesses over 100 times the anabolic and androgenic potency of the reference steroid, methyltestosterone.[1][2] Its chemical structure, featuring methyl groups at the 7α and 17α positions, contributes to its metabolic stability and high binding affinity for the androgen receptor (AR).[2]
In contrast, Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds developed to provide the muscle- and bone-building benefits of traditional androgens with a reduced impact on androgenic tissues like the prostate.[3] This guide will compare the preclinical tissue-selective data of this compound's close analog, Methyltrienolone (B1676529) (Metribolone or R1881), with the SARMs Ostarine (MK-2866), Ligandrol (LGD-4033), RAD140 (Testolone), and S-23. Methyltrienolone is used as a proxy due to the scarcity of publicly available, direct comparative preclinical data for this compound and its frequent use as a reference androgen in scientific research.[4]
Comparative Analysis of Anabolic and Androgenic Activity
The tissue-selective properties of these compounds are typically evaluated in preclinical models using the Hershberger assay. This assay measures the anabolic activity by assessing the weight change in the levator ani muscle and the androgenic activity by the weight change in the ventral prostate and seminal vesicles in castrated male rats. The ratio of these effects provides a quantitative measure of tissue selectivity.
| Compound | Class | Anabolic Potency (Levator Ani Muscle) | Androgenic Potency (Ventral Prostate/Seminal Vesicles) | Anabolic-to-Androgenic Ratio |
| Methyltrienolone (R1881) | AAS | 120-300x Methyltestosterone | 60-70x Methyltestosterone | ~2-5:1 |
| Ostarine (MK-2866) | SARM | Dose-dependent increases in lean body mass | Minimal effects on prostate and seminal vesicle weight at therapeutic doses | High |
| Ligandrol (LGD-4033) | SARM | Significant increases in muscle mass | Weak partial agonist activity on the prostate | >500:1 (Muscle vs. Prostate)[3] |
| RAD140 (Testolone) | SARM | Potent anabolic effects on muscle | Negligible stimulation of prostate or seminal vesicles at anabolic doses | High |
| S-23 | SARM | Strong increases in muscle and bone mass | Partial agonist activity on the prostate | High |
Note: The anabolic-to-androgenic ratio for Methyltrienolone is an estimation based on the reported relative potencies. The ratios for SARMs are generally described as "high" in the literature, with specific values often being proprietary. The >500:1 ratio for Ligandrol is a specific claim from preclinical studies.
Experimental Protocols
The data presented for the SARMs and the conceptual framework for evaluating this compound are based on the standardized Hershberger bioassay.
Hershberger Bioassay Protocol:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to the administered compounds.
-
Acclimation and Grouping: Following castration, the animals are allowed to acclimatize. They are then randomized into treatment and control groups.
-
Dosing: The test compounds (this compound or SARMs) are administered daily for a period of 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The key androgen-responsive tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated to determine tissue selectivity.[5][6]
Signaling Pathways and Mechanism of Tissue Selectivity
Both this compound and SARMs exert their effects by binding to and activating the androgen receptor (AR). The AR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes.
The key difference lies in the downstream consequences of AR activation. The binding of a traditional AAS like this compound to the AR is thought to induce a conformational change that leads to broad, non-selective gene transcription in both anabolic and androgenic tissues.
In contrast, SARMs are designed to induce a unique conformational change in the AR upon binding. This altered conformation is believed to favor the recruitment of tissue-specific co-regulators (co-activators or co-repressors), leading to a more selective pattern of gene expression. In tissues like muscle and bone, the SARM-AR complex effectively recruits co-activators to promote anabolic effects. In androgenic tissues like the prostate, the complex may recruit co-repressors or fail to effectively recruit co-activators, thus minimizing androgenic effects.
Figure 1. Simplified signaling pathway comparing AAS and SARM mechanisms.
Figure 2. Experimental workflow for the Hershberger bioassay.
Conclusion
Based on available preclinical data, this compound, as represented by its potent analog Methyltrienolone, is a powerful anabolic and androgenic agent with a relatively low degree of tissue selectivity. Its high potency extends to both anabolic and androgenic tissues. In stark contrast, SARMs such as Ostarine, Ligandrol, RAD140, and S-23 demonstrate a clear dissociation of anabolic and androgenic effects in preclinical models. These compounds can stimulate muscle growth to a significant degree while having a markedly reduced impact on the prostate and seminal vesicles. This tissue selectivity is a key differentiator and the primary therapeutic rationale for the development of SARMs over traditional anabolic-androgenic steroids. Further head-to-head preclinical studies including this compound are warranted to provide a more direct and definitive comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 10110-86-8 | Benchchem [benchchem.com]
- 3. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metribolone - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyltrienolone: A Comparative Analysis of its Binding Affinity for Androgen and Progesterone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative binding affinity of Dimethyltrienolone for androgen receptors (AR) and progesterone (B1679170) receptors (PR). The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Quantitative Data Summary
This compound exhibits a high binding affinity for both androgen and progesterone receptors. The following table summarizes its relative binding affinity (RBA) compared to the native ligands, testosterone (B1683101) for the androgen receptor and progesterone for the progesterone receptor.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Ligand (100%) |
| This compound | Androgen Receptor (AR) | 180 | Testosterone |
| This compound | Progesterone Receptor (PR) | 306 | Progesterone |
Experimental Protocols
The determination of the relative binding affinity of this compound for androgen and progesterone receptors is typically achieved through competitive binding assays. These assays measure the ability of the test compound (this compound) to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.
Androgen Receptor Competitive Binding Assay (Radioligand-Based)
This protocol outlines a common method for determining the binding affinity of a compound to the androgen receptor using a radiolabeled ligand.
1. Materials:
-
Androgen Receptor Source: Cytosol from rat prostate tissue or a recombinant human androgen receptor.
-
Radioligand: Tritiated methyltrienolone (B1676529) ([³H]R1881) or tritiated dihydrotestosterone (B1667394) ([³H]DHT).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled testosterone or dihydrotestosterone.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (B142953) (DTT), and sodium molybdate.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry.
-
Scintillation Cocktail.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
In microcentrifuge tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either the unlabeled reference compound or this compound.
-
Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically overnight).
-
To separate bound from unbound radioligand, add the dextran-coated charcoal or hydroxylapatite slurry to each tube.
-
Centrifuge the tubes to pellet the separation agent (with the unbound ligand adsorbed to it).
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the relative binding affinity (RBA) of this compound by comparing its IC50 value to that of the reference compound (testosterone or DHT), which is set to 100%.
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization-Based)
This protocol describes a non-radioactive method for assessing the binding affinity of a compound to the progesterone receptor.
1. Materials:
-
Progesterone Receptor Source: Recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescent Ligand: A fluorescently labeled progestin.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Phosphate or Tris-based buffer suitable for fluorescence polarization.
-
Microplate Reader: Capable of measuring fluorescence polarization.
2. Procedure:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
In a microplate, add the PR-LBD, the fluorescent ligand at a fixed concentration, and varying concentrations of either the unlabeled reference compound or this compound.
-
Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower, resulting in a higher polarization value.
3. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the RBA of this compound relative to progesterone (100%).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the androgen and progesterone receptors and a generalized workflow for a competitive binding assay.
Caption: Steroid hormone signaling pathways for androgen and progesterone receptors.
Caption: Generalized workflow for a competitive binding assay.
Dimethyltrienolone Exhibits No Estrogenic Activity: A Comparative Analysis
For Immediate Release
A comprehensive review of available data confirms that Dimethyltrienolone, a potent synthetic anabolic-androgenic steroid (AAS), demonstrates a lack of estrogenic activity. This is attributed to its molecular structure which prevents its interaction with the aromatase enzyme and the estrogen receptor. This guide provides a comparative analysis of this compound's binding affinity for the estrogen receptor against other androgens and details the experimental methodologies used to determine these properties.
This compound's negligible affinity for the estrogen receptor (ER) is a key differentiating factor from many other androgens that can elicit estrogenic side effects. This lack of estrogenicity is primarily due to two key molecular features: it is not a substrate for the aromatase enzyme, the enzyme responsible for converting androgens to estrogens, and it exhibits an extremely low binding affinity for the estrogen receptor itself.[1]
Comparative Analysis of Estrogen Receptor Binding Affinity
The most direct measure of a compound's potential to elicit an estrogenic response is its binding affinity to the estrogen receptor. The following table summarizes the relative binding affinity (RBA) of this compound and other common androgens to the estrogen receptor alpha (ERα). The data is presented relative to estradiol (B170435), the primary female sex hormone, which is assigned an RBA of 100%.
| Compound | Class | Relative Binding Affinity (RBA) for Estrogen Receptor α (%) |
| Estradiol | Estrogen | 100 |
| This compound | Anabolic-Androgenic Steroid | < 1 [2] |
| Testosterone | Anabolic-Androgenic Steroid | < 0.1 |
| Dihydrotestosterone (DHT) | Anabolic-Androgenic Steroid | < 0.1 |
| Nandrolone | Anabolic-Androgenic Steroid | < 0.1 |
| Metribolone (Methyltrienolone) | Anabolic-Androgenic Steroid | < 1 |
Data compiled from available scientific literature. The RBA values for Testosterone, Dihydrotestosterone, Nandrolone, and Metribolone are generally reported as negligible in similar competitive binding assays.
Experimental Protocols
The determination of a compound's estrogenic activity, or lack thereof, is typically assessed through a combination of in vitro assays. These include competitive binding assays and reporter gene assays.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled form of estradiol from the estrogen receptor.
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.
Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a preparation of estrogen receptors (e.g., from uterine cytosol or recombinant human ERα). The test compound is added in increasing concentrations. If the test compound binds to the estrogen receptor, it will compete with [³H]-E2, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the [³H]-E2 binding is the IC50 value, which is then used to calculate the relative binding affinity.
Generalized Protocol:
-
Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or purified recombinant human estrogen receptor alpha (rhERα), is prepared.
-
Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound (e.g., this compound) or a reference standard (unlabeled estradiol).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the unbound steroid, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the bound [³H]-estradiol, is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Aromatase Activity Assay
This assay determines if a compound can be converted into an estrogen by the aromatase enzyme.
Objective: To assess if a test compound is a substrate for the aromatase enzyme.
Principle: The assay measures the conversion of a potential substrate to an estrogenic product. A common method involves incubating the test compound with a source of aromatase (e.g., human placental microsomes or recombinant aromatase) and NADPH (a necessary cofactor). The production of estrogens is then quantified.
Generalized Protocol:
-
Incubation: The test compound (e.g., this compound) is incubated with a preparation of aromatase and an NADPH-generating system. Testosterone is typically used as a positive control.
-
Extraction: After the incubation period, the reaction is stopped, and the steroids are extracted from the reaction mixture.
-
Quantification of Estrogens: The amount of estrogen produced is quantified. This can be done using various methods, including radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of estrogen formation from the test compound is compared to that of the positive control (testosterone). A lack of detectable estrogen formation indicates that the compound is not a substrate for aromatase.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing estrogenic activity.
References
A Comparative Analysis of Oral Bioavailability: Dimethyltrienolone vs. Trenbolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of two potent anabolic-androgenic steroids (AAS): Dimethyltrienolone and Trenbolone. While both are derivatives of nandrolone, their structural modifications lead to significant differences in their pharmacokinetic profiles, particularly following oral administration. This document summarizes the available preclinical data, outlines relevant experimental methodologies, and illustrates the common signaling pathway through which these compounds exert their effects.
Executive Summary
This compound, a 17α-alkylated AAS, is designed for oral activity and demonstrates high potency.[1][2] Its chemical structure protects it from extensive first-pass metabolism in the liver. In contrast, Trenbolone, while a powerful anabolic agent, exhibits poor oral bioavailability and is typically administered via intramuscular injection in the form of its ester prodrugs.[3] This fundamental difference in oral activity is a key consideration in the research and development of these and similar compounds.
Comparative Data on Oral Bioavailability
Direct comparative studies on the oral bioavailability of this compound and Trenbolone are scarce in publicly available literature. However, based on their chemical structures and existing preclinical data, a qualitative comparison can be made.
| Compound | Chemical Modification for Oral Activity | Reported Oral Bioavailability | Key Metabolic Features |
| This compound | 17α-methyl group | High (designed for oral use)[1][2] | Highly resistant to hepatic metabolism.[1] |
| Trenbolone | None | Very low[3] | Extensive first-pass metabolism.[4] |
Experimental Protocols
A representative experimental protocol for determining the oral bioavailability of an anabolic steroid in a preclinical setting is detailed below. This methodology can be adapted for compounds like this compound and Trenbolone.
Protocol: Oral Bioavailability Study in a Rat Model
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound (e.g., this compound or Trenbolone) in male Wistar rats.
2. Animal Model:
-
Species: Male Wistar rats (8-10 weeks old)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.[5]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
3. Study Design:
-
Groups:
-
Group 1 (Oral Administration): Receive the test compound orally via gavage.
-
Group 2 (Intravenous Administration): Receive the test compound intravenously to determine absolute bioavailability.
-
-
Sample Size: A minimum of 5-6 animals per group is recommended.
4. Dosing:
-
Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose or an oil-based vehicle like olive oil to enhance absorption.[5]
-
Dose: The dose will depend on the potency of the compound. For highly potent compounds like this compound, a lower dose would be appropriate.
5. Blood Sampling:
-
A sparse sampling or serial sampling design can be used.
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA).
6. Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the test compound and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
7. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Signaling Pathway and Experimental Workflow
Both this compound and Trenbolone exert their primary effects through the androgen receptor (AR). The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for an oral bioavailability study.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Oral Bioavailability Study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Testosterone - Wikipedia [en.wikipedia.org]
- 5. A study to demonstrate the potential of Anabolic Androgen Steroid to activate oxidative tissue damage, nephrotoxicity and decline endogenous antioxidant system in renal tissue of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
Unraveling the Anabolic Selectivity of Dimethyltrienolone in Muscle Tissue: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dimethyltrienolone, also known as Metribolone or R1881, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest within the research community for its exceptionally high affinity for the androgen receptor (AR).[1][2] This guide provides a comparative analysis of this compound's selective anabolic activity in muscle tissue, juxtaposed with other anabolic agents. We delve into the available experimental data, outline detailed methodologies for key assays, and visualize the underlying signaling pathways to offer a comprehensive resource for professionals in drug discovery and development.
Quantitative Data Summary: A Comparative Overview
The anabolic and androgenic potency of a compound is a critical determinant of its therapeutic potential. The ideal anabolic agent would exhibit high anabolic activity in muscle tissue with minimal androgenic effects on tissues like the prostate. While direct head-to-head comparative studies of this compound against modern Selective Androgen Receptor Modulators (SARMs) are scarce in publicly available literature, its potency has been benchmarked against classical androgens.
Table 1: Comparative Anabolic and Androgenic Activity
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic/Androgenic Ratio | Reference Compound |
| This compound (Metribolone/R1881) | >100x | >100x | High (exact ratio varies by study) | Methyltestosterone (B1676486) |
| Testosterone (B1683101) Propionate | 100 | 100 | 1 | Testosterone Propionate |
| Nandrolone Phenylpropionate | High | Moderate | ~10 | Testosterone Propionate |
| Stanozolol | High | Low | ~30 | Testosterone Propionate |
Note: The data for this compound is often cited as being over 100 times more potent than methyltestosterone in both anabolic and androgenic activity in animal bioassays.[2] The anabolic/androgenic ratio is a key indicator of tissue selectivity.
Table 2: Relative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (%) |
| This compound (Metribolone/R1881) | High (Potency measured to be 120-300 times greater than methyltestosterone)[1][3] |
| Testosterone | 100 |
| Dihydrotestosterone (DHT) | 150-200 |
Note: Relative binding affinity is a measure of how well a compound binds to the androgen receptor compared to a reference compound, typically testosterone.
Experimental Protocols: Methodologies for Assessment
The evaluation of a compound's anabolic and androgenic properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays used in this field.
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is a standardized in vivo method used to assess the anabolic and androgenic properties of a substance.[4][5][6][7][8]
Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound in a castrated male rat model.
Animals: Immature, castrated male rats (typically around 21 days old at castration and 42-49 days old at the start of dosing).[7]
Procedure:
-
Animal Preparation: Rats are castrated to remove the endogenous source of androgens. A recovery period of 7-14 days allows for the regression of androgen-dependent tissues.
-
Dosing: The test compound is administered daily for 10 consecutive days.[4][5] The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The wet weights of the tissues are recorded. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of the prostate and seminal vesicles. The anabolic/androgenic ratio is calculated to determine the compound's tissue selectivity.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the binding affinity of a test compound to the androgen receptor.[9][10][11][12][13]
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Source of androgen receptors (e.g., cytosol from rat ventral prostate or recombinant human AR).[13]
-
Radiolabeled ligand with high affinity for the AR (e.g., [³H]-R1881 or [³H]-DHT).[10]
-
Test compound at various concentrations.
-
Unlabeled reference competitor (e.g., R1881 or DHT).[10]
-
Assay buffer and scintillation fluid.
Procedure:
-
Incubation: A fixed concentration of the androgen receptor and the radiolabeled ligand are incubated with varying concentrations of the test compound.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This can be achieved through various methods, such as hydroxylapatite precipitation or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling Pathway in Muscle.
Caption: Hershberger Bioassay Experimental Workflow.
Caption: AR Competitive Binding Assay Workflow.
Concluding Remarks
This compound stands out as a remarkably potent androgen receptor agonist with significant anabolic effects. Its high binding affinity and resistance to metabolism make it a valuable tool in research for understanding androgen receptor function. However, its pronounced androgenic activity and potential for hepatotoxicity have precluded its clinical development.[2] The quest for tissue-selective anabolic agents continues, with non-steroidal SARMs representing a promising, albeit still developing, class of compounds.[14][15][16][17][18] Further direct comparative studies are warranted to fully elucidate the relative anabolic selectivity of this compound against these newer agents, which would provide invaluable data for the development of safer and more effective therapies for muscle-wasting conditions.
References
- 1. Metribolone - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. forums.rxmuscle.com [forums.rxmuscle.com]
- 4. oecd.org [oecd.org]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. epa.gov [epa.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 16. uksarms.com [uksarms.com]
- 17. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. swolverine.com [swolverine.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of Dimethyltrienolone and other prominent 19-nortestosterone derivatives, namely Nandrolone (B1676933) and Trestolone (B1663297) (also known as MENT). Understanding the metabolic fate of these potent anabolic-androgenic steroids (AAS) is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for adverse effects, including hepatotoxicity. This document synthesizes available experimental data on their metabolic stability, enzymatic transformations, and interaction with the androgen receptor.
Introduction to the Compounds
This compound (RU-2420) is a synthetic, orally active AAS characterized by its extreme potency and high affinity for the androgen receptor.[1] Its structure, featuring a 17α-methyl group and a 4,9,11-triene system, confers significant resistance to hepatic metabolism but also contributes to its notable hepatotoxicity.[1][2]
Nandrolone (19-Nortestosterone) is a foundational 19-nortestosterone derivative. Its metabolism is well-characterized and involves processes such as 5α-reduction, which paradoxically decreases its androgenic potency, as well as various oxidation and conjugation reactions.[3][4]
Trestolone (MENT, 7α-methyl-19-nortestosterone) is a potent synthetic androgen that, due to its 7α-methyl group, is resistant to 5α-reduction.[5] This structural feature distinguishes its metabolic pathway and biological activity from that of nandrolone. Trestolone can, however, be aromatized to the estrogenic metabolite 7α-methylestradiol.[5][6]
Comparative Metabolic Stability
The metabolic stability of a compound, often assessed in vitro using human liver microsomes or S9 fractions, provides an indication of its susceptibility to hepatic clearance. Key parameters include the half-life (t½) and intrinsic clearance (Clint). While specific comparative data for this compound is scarce due to its limited research application, its structural characteristics suggest a very high metabolic stability.
| Compound | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Key Structural Feature Influencing Stability |
| This compound | Human Liver Microsomes | Data not available; predicted to be very high | Data not available; predicted to be very low | 17α-methyl group and 4,9,11-triene structure[1][2] |
| Nandrolone | Human Liver Microsomes | Data not available | Data not available | Susceptible to oxidation and reduction at various positions[3] |
| Trestolone (MENT) | Human Liver Microsomes | Data not available | Data not available | 7α-methyl group prevents 5α-reduction[5] |
Note: The lack of publicly available, directly comparable quantitative data for the in vitro metabolic stability of these compounds is a significant knowledge gap.
Metabolic Pathways
The biotransformation of these steroids occurs primarily in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. The structural differences between this compound, Nandrolone, and Trestolone lead to distinct metabolic pathways.
This compound
This compound is exceptionally resistant to metabolic breakdown.[1][2] Its 17α-methyl group sterically hinders the oxidation of the 17β-hydroxyl group, a common site of metabolism for many steroids. Furthermore, the 4,9,11-triene structure contributes to its metabolic stability. It is not a substrate for 5α-reductase or aromatase, meaning it is not converted to more or less potent androgens in target tissues, nor is it converted to estrogenic compounds.[1]
Figure 1. Simplified representation of this compound's metabolic fate.
Nandrolone
Nandrolone undergoes more extensive metabolism. Key transformations include:
-
5α-Reduction: Conversion to 5α-dihydronandrolone, a metabolite with lower affinity for the androgen receptor, thus reducing androgenic potency in tissues with high 5α-reductase activity.[5]
-
Oxidation: Action of hydroxysteroid dehydrogenases (HSDs) leads to the formation of various metabolites.
-
Conjugation: Metabolites are primarily conjugated with glucuronic acid or sulfate (B86663) for urinary excretion. The major urinary metabolites are 19-norandrosterone (B1242311) and 19-noretiocholanolone.[3]
-
Aromatization: The absence of the C19-methyl group allows for some level of aromatization by hepatic cytochrome P450 enzymes, though less readily than testosterone.[7]
Figure 2. Overview of Nandrolone's metabolic pathways.
Trestolone (MENT)
Trestolone's metabolism is distinct from nandrolone primarily due to its 7α-methyl group.
-
Resistance to 5α-Reduction: The 7α-methyl group sterically hinders the action of 5α-reductase, preventing its conversion to a less potent androgen.[5]
-
Aromatization: Trestolone is a substrate for aromatase, leading to the formation of 7α-methylestradiol, a potent estrogen.[5][6] This is a significant metabolic route that can contribute to its overall biological activity profile.
-
Other Metabolic Reactions: Like other steroids, trestolone is expected to undergo other Phase I (e.g., hydroxylation) and Phase II (conjugation) reactions prior to excretion.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eva.mpg.de [eva.mpg.de]
- 5. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Dimethyltrienolone
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Dimethyltrienolone is a critical component of laboratory safety and environmental stewardship. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination with this potent synthetic anabolic-androgenic steroid. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding ecosystem.
Core Principle: Render Non-Retrievable
The fundamental principle underlying the disposal of this compound, a DEA Schedule III controlled substance, is to render it non-retrievable.[1] Improper disposal methods, such as flushing down the drain or discarding in regular trash, are strictly prohibited due to the potential for environmental harm and diversion.[2] Synthetic steroids can persist in the environment and have adverse effects on aquatic life.[3]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedures for the disposal of this compound, from residual trace amounts to bulk quantities.
Segregation and Secure Storage of Waste
-
Immediate Segregation : Any expired, unwanted, or contaminated this compound must be immediately segregated from the active chemical inventory to prevent accidental use.[2]
-
Clear Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound," including the appropriate hazard symbols.
-
Secure Containment : Use a dedicated, leak-proof, and sealed container for all this compound waste.
-
Secure Storage : Store the segregated waste in a secure, locked location, similar to the storage of active controlled substances, to prevent unauthorized access.[2]
Disposal of Different Waste Streams
The appropriate disposal method depends on the form and quantity of the this compound waste.
-
Bulk Quantities and Contaminated Materials :
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be handled as hazardous waste.[4]
-
Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for proper packaging, transport, and disposal.[6]
-
-
Trace or Residual Amounts :
-
For trace amounts of this compound, such as the residue in an empty vial or on a used syringe, these items should be placed in a designated hazardous waste container.[2]
-
Do not attempt to rinse the containers; the rinsate would also be considered hazardous waste.
-
-
Sharps :
-
Needles and syringes used for handling this compound must be disposed of in a designated sharps container for hazardous materials.
-
Documentation and Record-Keeping
-
Maintain an Inventory : Keep a detailed log of all this compound waste, including the quantity, date of segregation, and date of disposal.
-
Record of Destruction : When the waste is transferred to a licensed disposal facility, obtain and retain all documentation and certificates of destruction as required by institutional policies and regulatory agencies like the DEA.[7]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard procedure relies on established best practices for hazardous and controlled substance waste management, primarily involving collection by and destruction through a licensed waste management facility.
Quantitative Data
No quantitative data regarding the efficacy of different disposal methods for this compound was found in the reviewed sources. The recommended approach of controlled incineration is a widely accepted and effective method for the destruction of potent pharmaceutical compounds.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spills
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE) : Before attempting to clean the spill, don appropriate PPE, including a lab coat, double gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment : Contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup : Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a sealed, labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent.
-
Report : Report the spill to your institution's EHS department.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment.
References
Essential Safety and Operational Guide for Handling Dimethyltrienolone
Disclaimer: This document provides essential safety and logistical information for handling Dimethyltrienolone in a research and development setting. It is intended to supplement, not replace, a thorough risk assessment and the specific Safety Data Sheet (SDS) for the compound being handled. Always adhere to your institution's safety protocols and local environmental regulations.
This compound is an extremely potent synthetic anabolic-androgenic steroid (AAS). Due to its high potency and potential for adverse health effects at low exposure levels, it must be handled with stringent safety precautions to minimize occupational exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier to exposure. The required level of PPE is dictated by the specific laboratory procedure, the quantity of this compound being handled, and its physical form (e.g., powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is paramount. Double-gloving provides an additional protective layer against contamination. |
| Solution Preparation and Handling | - Chemical fume hood or other suitable ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages from preparation to post-experimental cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
